molecular formula C8H15ClO4 B1677428 m-PEG3-acid chloride

m-PEG3-acid chloride

Número de catálogo: B1677428
Peso molecular: 210.65 g/mol
Clave InChI: PYAOJSQBWUCVSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG3-acid chloride (CAS 66722-87-0) is a non-cleavable, monodisperse PEG-based linker designed for advanced bioconjugation applications . This reagent features a methyl (-CH3) group at one end and a highly reactive acid chloride (-COCl) at the other, connected by a short, triethylene glycol (PEG3) spacer . The terminal acid chloride group allows for direct and efficient coupling with primary amine groups to form stable amide bonds, without the need for additional activators in the initial conjugation step . The hydrophilic PEG spacer significantly enhances the solubility of conjugated molecules in aqueous media, which is a critical advantage in biochemical assays and for the pharmacokinetic profile of bioconjugates . The primary research value of this compound lies in its role as a short, discrete PEG linker. Unlike polydisperse PEG polymers, this compound has a defined molecular weight (210.7 g/mol), ensuring consistent and reproducible results in conjugation chemistry . It is widely used to link biomolecules and small molecules, such as attaching a protein to a drug, surface, or other protein. The "m-PEG" (methoxy-terminated) structure is ideal for creating conjugates where a non-reactive, neutral terminus is desired to minimize nonspecific interactions. This linker is essential in antibody-drug conjugate (ADC) development, peptide modification, and the creation of various prodrugs and bioprobes, where it helps to improve water solubility and stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAOJSQBWUCVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of m-PEG3-acid chloride in Modern Drug Development

In the landscape of advanced therapeutics, particularly in bioconjugation and the development of Antibody-Drug Conjugates (ADCs), the precise chemical modification of biomolecules is paramount. Linkers play a crucial role in this process, connecting potent drug payloads to targeting moieties like antibodies. This compound (3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride) is a valuable, monofunctional polyethylene glycol (PEG) linker.[1][2] Its structure, featuring a terminal methoxy group, a three-unit PEG chain, and a highly reactive acid chloride, makes it an excellent reagent for introducing hydrophilic spacers.[1][3] This hydrophilicity can improve the solubility and pharmacokinetic profile of the resulting conjugate.[3] The acid chloride functional group is particularly advantageous for its high reactivity towards primary amines and alcohols, enabling the rapid and efficient formation of stable amide or ester bonds under appropriate conditions.[1]

This guide provides a comprehensive, field-proven perspective on the synthesis of this compound from its corresponding carboxylic acid precursor, delves into the critical characterization techniques required to verify its structure and purity, and discusses essential handling and storage protocols.

Part 1: Synthesis of this compound

The most direct and common route to this compound is the conversion of its carboxylic acid analogue, m-PEG3-acid (3-[2-(2-methoxyethoxy)ethoxy]propanoic acid).[4] This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. Several chlorinating agents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[5][6]

Choice of Chlorinating Agent: A Mechanistic Rationale

The selection between thionyl chloride and oxalyl chloride is often dictated by the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

  • Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to form the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[6] This is advantageous as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion. The mechanism proceeds through the formation of a reactive chlorosulfite intermediate, which is then attacked by a chloride ion.[7][8]

  • Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride provides a milder alternative to thionyl chloride.[5] The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent in situ, which is the active electrophilic species.[9][10][11] This method is particularly useful for substrates that may be sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, facilitating an easy work-up.[12]

For the synthesis of this compound, the oxalyl chloride/DMF method is often preferred due to its mild reaction conditions, which helps to prevent potential side reactions involving the ether linkages of the PEG chain.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: m-PEG3-acid Reagents Add Anhydrous Solvent (e.g., DCM) & Catalytic DMF Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Slowly Add Oxalyl Chloride Cooling->Addition Reaction Stir at RT (Monitor by IR) Addition->Reaction Workup Remove Solvent & Byproducts in vacuo Reaction->Workup Product This compound (Store under Inert Gas) Workup->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Role
m-PEG3-acidC₈H₁₆O₅192.21Starting Material
Oxalyl Chloride(COCl)₂126.93Chlorinating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalyst
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add m-PEG3-acid (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (e.g., one drop) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add oxalyl chloride (e.g., 1.2-1.5 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂, CO, HCl) will occur.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: The reaction can be monitored by Infrared (IR) spectroscopy. A sample can be taken, the solvent evaporated, and the IR spectrum recorded. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acid chloride (around 1800 cm⁻¹) indicates reaction completion.[13][14]

  • Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride can be carefully removed under reduced pressure (in vacuo) using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

  • Final Product: The resulting oil is the crude this compound. For many applications, this crude product is of sufficient purity to be used directly. If further purification is needed, vacuum distillation can be employed, although this can be challenging for PEGylated compounds.

Part 2: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive analysis.

Visualizing the Characterization Workflow

Characterization_Workflow Product Synthesized This compound IR IR Spectroscopy (Functional Group ID) Product->IR NMR NMR Spectroscopy (Structural Elucidation) Product->NMR MS Mass Spectrometry (Molecular Weight) Product->MS Result Verified Structure & Purity IR->Result H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Result C_NMR->Result MS->Result

Caption: A multi-technique approach for product verification.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful and rapid tool for confirming the conversion of the carboxylic acid to the acid chloride.

  • Disappearance of O-H Stretch: The broad absorption band characteristic of the carboxylic acid O-H group, typically found between 2500-3300 cm⁻¹, should be absent in the final product spectrum.[15]

  • Appearance of C=O Stretch (Acid Chloride): A new, strong, and sharp absorption band will appear at a higher frequency, typically in the range of 1775-1810 cm⁻¹.[13][14] This shift to a higher wavenumber compared to the carboxylic acid C=O (~1710 cm⁻¹) is due to the inductive effect of the electronegative chlorine atom.[16]

Functional GroupTypical IR Frequency (cm⁻¹)Expected in...
O-H (Carboxylic Acid)2500-3300 (broad)Starting Material
C=O (Carboxylic Acid)~1710 (strong)Starting Material
C=O (Acid Chloride)1775-1810 (strong, sharp)Product
C-O (Ether)~1100 (strong)Both

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information, allowing for the verification of the entire molecular structure.[17]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the PEG backbone and the terminal methoxy group. The key change to observe is the shift of the methylene protons (the -CH₂- group) adjacent to the newly formed carbonyl chloride. These protons will typically shift downfield (to a higher ppm value) compared to their position in the starting carboxylic acid due to the electron-withdrawing effect of the acid chloride group.

    • ~3.38 ppm (singlet, 3H): Methoxy group (-OCH₃)

    • ~3.5-3.8 ppm (multiplets): PEG backbone methylene protons (-OCH₂CH₂O-)[18]

    • Downfield shift of the -CH₂-COCl protons compared to the -CH₂-COOH protons of the starting material.

  • ¹³C NMR: The carbon NMR spectrum will also confirm the structure. The most significant change will be the chemical shift of the carbonyl carbon.

    • ~170-175 ppm: Carbonyl carbon (-C OCl). This is typically in a similar region to the carboxylic acid carbonyl.

    • ~59-72 ppm: PEG backbone and methoxy carbons.[19]

3. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the product. For this compound (C₈H₁₅ClO₄), the expected molecular weight is approximately 210.65 g/mol .[20] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Part 3: Handling, Storage, and Safety

Acyl chlorides are highly reactive and require careful handling.[21]

  • Moisture Sensitivity: this compound will react readily with water (hydrolysis) to revert to the carboxylic acid and generate corrosive HCl gas.[21][22] All handling should be performed under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[21]

  • Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, at low temperatures (e.g., -20 °C) to maintain its integrity.[23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this reagent.[22][25] All work should be conducted in a well-ventilated fume hood.[21]

References

m-PEG3-acid chloride reaction with primary amines mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of m-PEG3-acid chloride with Primary Amines

Introduction: The Strategic Value of Precision PEGylation

In the landscape of modern drug development, particularly in the realm of biologics and targeted therapeutics, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—stands as a cornerstone technology.[1] PEGylation can profoundly enhance the therapeutic profile of molecules by increasing their hydrodynamic size, which in turn extends serum half-life, improves stability, and reduces immunogenicity.[1][2] While traditional PEGylation often involves polydisperse PEG polymers, leading to heterogeneous conjugates, the use of discrete PEG (dPEG®) reagents like methoxy-terminated triethylene glycol acid chloride (this compound) offers unparalleled precision.

This guide provides a comprehensive technical overview of the reaction between this compound and primary amines. We will dissect the underlying reaction mechanism, explore the critical parameters that govern its success, provide actionable experimental protocols, and offer insights into troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this fundamental bioconjugation technique.

Part 1: The Core Mechanism — Nucleophilic Acyl Substitution

The conjugation of this compound to a primary amine is a classic example of a nucleophilic acyl substitution reaction. This process is highly efficient and results in the formation of a chemically stable amide bond. The reaction proceeds via a well-established two-stage addition-elimination pathway.[3][4][5]

The Reactants: An Electrophile-Nucleophile Partnership
  • This compound (The Electrophile): The reactivity of this molecule is centered on the carbonyl carbon of the acid chloride group (-COCl). This carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing inductive effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine.[6][7] This significant positive partial charge makes it an attractive target for attack by nucleophiles.

  • Primary Amine (The Nucleophile): A primary amine (R-NH₂) serves as the nucleophile. The nitrogen atom possesses a lone pair of electrons that can be donated to form a new covalent bond with the electrophilic carbonyl carbon.[4][6]

The Step-wise Mechanism

The reaction unfolds in a sequential manner, beginning with the attack of the nucleophile and culminating in the formation of the stable amide product.

  • Step 1: Nucleophilic Addition: The reaction is initiated when the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. As this new nitrogen-carbon bond forms, the pi (π) bond of the carbonyl group breaks, and the electrons move onto the oxygen atom, which acquires a formal negative charge. This results in the formation of a transient, high-energy tetrahedral intermediate .[5][6][7]

  • Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is inherently unstable and rapidly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion (Cl⁻) is expelled.[5][7] Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own.

  • Step 3: Deprotonation: The product of the elimination step is a protonated amide, where the nitrogen atom bears a positive charge. To yield the final, neutral amide product, this intermediate must be deprotonated. This proton is typically removed by a base present in the reaction mixture. Common strategies include using a second equivalent of the primary amine or adding a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5][8] This step generates an ammonium salt as a byproduct.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.

Part 2: Optimizing Reaction Parameters — A Scientist's Guide

The success of the conjugation hinges on careful control of several key experimental parameters. Understanding the causality behind these choices is critical for achieving high yield, purity, and reproducibility.

ParameterRecommendationRationale & Field-Proven Insights
Solvent Anhydrous aprotic solvents (DCM, THF, DMF).Causality: Acyl chlorides are highly reactive and will readily hydrolyze in the presence of water or react with protic solvents like alcohols.[9] Using anhydrous (dry) aprotic solvents prevents the consumption of the starting material and the formation of the corresponding carboxylic acid byproduct, which complicates purification.
Temperature Initiate at 0 °C, then allow to warm to room temperature.Causality: The reaction is typically fast and exothermic.[5][10] Starting at a low temperature helps to control the initial rate of reaction, dissipate heat, and minimize the formation of potential side products. Allowing the reaction to warm ensures it proceeds to completion.
Stoichiometry & Base 1. Option A: 2.2 equivalents of primary amine per 1 equivalent of acyl chloride. 2. Option B: 1.1 equivalents of primary amine and 1.2-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) per 1 equivalent of acyl chloride.Causality: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate any available primary amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl. Option A uses the amine reactant itself as the base.[8] Option B is often preferred as it preserves the expensive amine nucleophile and uses a cheaper, non-interfering base.
Reagent Addition Add the this compound solution dropwise to the stirred solution of the amine.Causality: This method maintains a relative excess of the amine in the reaction pot at all times, which helps prevent potential side reactions, such as the reaction of the newly formed amide with another molecule of acyl chloride (though less common with secondary amides). It also aids in controlling the reaction exotherm.[11]

Part 3: Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for a model conjugation reaction, followed by a workflow for monitoring, purification, and analysis.

Detailed Step-by-Step Protocol: Conjugation of this compound to Benzylamine

Materials:

  • This compound (MW: 210.66 g/mol )

  • Benzylamine (MW: 107.15 g/mol )

  • Triethylamine (TEA) (MW: 101.19 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Syringes and needles

  • Ice bath

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (e.g., 107 mg, 1.0 mmol) and triethylamine (e.g., 152 mg, 1.5 mmol) in 10 mL of anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 5-10 minutes to ensure thermal equilibrium.

  • Reagent Addition: In a separate dry vial, dissolve this compound (e.g., 211 mg, 1.0 mmol) in 5 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[12] A typical TLC system would be 10% Methanol in DCM. The product should have an Rf value between the two starting materials. The reaction is complete when the limiting reagent (this compound) is no longer visible.

  • Quenching & Work-up: Once complete, cool the flask again to 0 °C and slowly add 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to quench any unreacted acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine and TEA, and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane to isolate the pure PEGylated amide.

General Experimental Workflow

The following diagram outlines the logical flow from reaction setup to final product characterization.

Experimental Workflow Prep 1. Reagent Preparation (Anhydrous Conditions) Setup 2. Reaction Setup (Inert Atmosphere, 0°C) Prep->Setup Addition 3. Dropwise Addition of Acyl Chloride Setup->Addition React 4. Reaction (Stir at RT, 2-4h) Addition->React Monitor 5. Monitoring (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze Product Pure Product Analyze->Product

Caption: A typical experimental workflow for the synthesis, purification, and analysis of a PEGylated primary amine.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet Reagents/Solvents: Acyl chloride was hydrolyzed before reacting with the amine. 2. Inactive Amine: The amine was protonated by adventitious acid or insufficient base was used. 3. Degraded Acyl Chloride: The this compound reagent is old or was improperly stored.1. Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents.[9] 2. Ensure the correct stoichiometry of base is used. 3. Use a fresh bottle of the reagent. Store this compound at –20 °C under an inert atmosphere.[9]
Multiple Products Observed 1. Di-acylation: If the amine-containing molecule has more than one nucleophilic site (e.g., another amine, a hydroxyl group). 2. Side Reactions: Reaction temperature was too high, leading to decomposition or undesired reactions.1. Use a substrate with a single primary amine or use protecting groups for other nucleophilic sites. 2. Maintain strict temperature control, especially during the initial addition phase.
Difficult Purification 1. Salt Contamination: Ammonium salt byproduct was not fully removed during work-up. 2. Unreacted Starting Material: The reaction did not go to completion. 3. Co-eluting Impurities: Byproducts have similar polarity to the desired product.1. Perform a thorough aqueous wash during the work-up. 2. Allow the reaction to run longer or use a slight excess (1.05-1.1 eq) of the acyl chloride. 3. Optimize the chromatography mobile phase; a shallower gradient or a different solvent system may be required.

Conclusion

The reaction of this compound with primary amines is a powerful, reliable, and highly specific method for creating well-defined PEGylated molecules. Its success is not accidental but is the result of a deliberate application of chemical principles. By understanding the nucleophilic acyl substitution mechanism and meticulously controlling the key reaction parameters—solvent purity, temperature, and stoichiometry—researchers can confidently and reproducibly synthesize conjugates with high purity and yield. This foundational reaction remains an indispensable tool in the development of next-generation therapeutics, PROTACs, and advanced biomaterials.[13][14]

References

solubility of m-PEG3-acid chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of m-PEG3-acid chloride in Organic Solvents

Introduction

Methoxy-PEG3-acid chloride (this compound) is a short-chain, monofunctional polyethylene glycol (PEG) derivative that serves as a critical linker in modern drug development and bioconjugation.[1] Its structure, comprising a terminal methoxy group, a three-unit PEG chain, and a reactive acid chloride handle, imparts a unique combination of hydrophilicity and reactivity. This makes it an invaluable tool for conjugating molecules to proteins, peptides, or nanoparticles, thereby enhancing the solubility and stability of the resulting conjugates.[1][2] The acid chloride group enables rapid and efficient coupling with primary amines to form stable amide bonds, a cornerstone of its utility in creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Understanding the solubility of this compound in various organic solvents is a paramount concern for researchers and drug development professionals. The choice of solvent directly impacts reaction efficiency, purification strategies, and the overall success of a conjugation workflow. This guide provides a comprehensive overview of the solubility profile of this compound, explains the physicochemical principles governing its solubility, and offers a detailed, field-proven protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to predicting its behavior in different solvent systems.

  • Molecular Formula: C₈H₁₅ClO₄[4]

  • Molecular Weight: 210.65 g/mol [4]

  • Structure: The molecule consists of a hydrophilic three-unit polyethylene glycol chain, which enhances solubility in polar solvents. One terminus is capped with a chemically inert methoxy group, while the other is functionalized with a highly reactive acid chloride group. This acid chloride is susceptible to hydrolysis and must be handled under anhydrous conditions.[3][5]

Solubility Profile of this compound and Related Compounds

While extensive quantitative solubility data for the highly reactive this compound is not widely published, a robust solubility profile can be constructed by examining supplier technical data and comparing it with closely related, more stable analogues such as m-PEG3-acid and its esters. This comparative approach provides valuable, actionable insights for solvent selection.

Table 1: Comparative Solubility of this compound and Analogues

SolventSolvent TypeThis compoundm-PEG3-acidm-PEG3-NHS esterAcid-PEG3-mono-methyl ester
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[3]Soluble[6]Soluble[7]≥ 100 mg/mL[8]
Dimethylformamide (DMF)Polar AproticSoluble[3]Soluble[6]Soluble[7]Not Reported
Dichloromethane (DCM)ChlorinatedNot ReportedSoluble[6]Soluble[7]Not Reported
Tetrahydrofuran (THF)EtherNot ReportedSoluble[9]Not ReportedNot Reported
WaterProtic, PolarReacts[3]Soluble[6]Not ReportedNot Reported
EthanolProtic, PolarReacts[3]Not ReportedNot ReportedNot Reported
TolueneNon-polarNot ReportedLess Soluble[10]Not ReportedNot Reported
Diethyl EtherNon-polarNot Soluble[10]Not ReportedNot ReportedNot Reported

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, though the precise concentration may not be publicly available. For this compound, "Reacts" indicates that the solvent is not suitable due to the reactivity of the acid chloride group with protic molecules.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between its molecular structure and the physicochemical characteristics of the solvent.

The Polyethylene Glycol (PEG) Backbone

The three-unit PEG chain is the primary driver of the molecule's solubility in polar organic solvents. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, interacting favorably with polar solvent molecules. This inherent hydrophilicity of the PEG chain is a well-established principle for increasing the solubility of conjugated molecules.[11]

The Acid Chloride Functional Group

The terminal acid chloride is a highly polar functional group, contributing to the molecule's overall polarity. However, its high reactivity is a more dominant characteristic. Acid chlorides readily react with protic solvents like water and alcohols in a nucleophilic acyl substitution reaction to form the corresponding carboxylic acid or ester, respectively. This reactivity precludes the use of protic solvents for dissolving and handling this compound if the integrity of the acid chloride is to be maintained.

Solvent Properties

The principle of "like dissolves like" is central to understanding the solubility of this compound.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent choices for dissolving this compound. Their high polarity effectively solvates the polar PEG chain and the acid chloride group without providing a reactive proton, thus preserving the molecule's integrity.

  • Chlorinated Solvents (e.g., Dichloromethane): These solvents are also suitable for dissolving short-chain PEG derivatives and are compatible with the acid chloride group.[10]

  • Non-polar Solvents (e.g., Toluene, Hexane): The overall polarity of this compound makes it poorly soluble in non-polar solvents.[10]

Solubility Solubility of This compound Solvent Solvent Properties Solubility->Solvent PEG PEG Chain Characteristics Solubility->PEG AcidChloride Acid Chloride Functional Group Solubility->AcidChloride Polarity Polarity Solvent->Polarity Protic Protic vs. Aprotic Nature Solvent->Protic Hydrophilicity Hydrophilicity PEG->Hydrophilicity Reactivity High Reactivity AcidChloride->Reactivity

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Quantitative Determination of Solubility

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard. The following protocol has been adapted to account for the moisture sensitivity of this compound.

Causality Behind Experimental Choices
  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the acid chloride group, which would otherwise lead to inaccurate solubility measurements of the intended compound.

  • Inert Atmosphere: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to atmospheric moisture.

  • Equilibration Time: An extended equilibration time (24-48 hours) ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is chosen for its ability to separate the parent compound from any potential degradants (e.g., the hydrolyzed carboxylic acid) and provide accurate quantification against a standard curve.

Methodology
  • Preparation of Anhydrous Solvents:

    • Use commercially available anhydrous solvents or dry the chosen solvents (e.g., DMSO, DMF, DCM, THF, Acetonitrile) using appropriate methods, such as passing through an activated alumina column or distillation over a suitable drying agent.

  • Preparation of Standard Solutions:

    • Under an inert atmosphere (e.g., in a glovebox), accurately prepare a stock solution of this compound in the chosen anhydrous solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations (e.g., 5, 2, 1, 0.5, 0.1 mg/mL). These will be used to generate a calibration curve.

  • Sample Preparation for Solubility Measurement:

    • Into several 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The presence of undissolved solid is essential to ensure a saturated solution.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the corresponding anhydrous organic solvent.

  • Equilibration:

    • Tightly cap the vials with PTFE-lined caps.

    • Place the vials in a constant temperature orbital shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To completely separate the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Analysis and Quantification:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Immediately dilute the supernatant with a known volume of the same anhydrous solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the standard solutions by HPLC with UV detection.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undissolved this compound in the saturated supernatant, accounting for the dilution factor.

    • Express the final solubility in mg/mL and molarity (mol/L).

start Start prep_solvent Prepare Anhydrous Organic Solvent start->prep_solvent prep_standards Prepare Standard Solutions (under inert atmosphere) start->prep_standards prep_sample Add excess this compound and solvent to vials prep_solvent->prep_sample hplc Analyze Standards and Samples via HPLC prep_standards->hplc equilibrate Equilibrate for 24-48h (Constant Temperature Shaker) prep_sample->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant supernatant->hplc calculate Calculate Solubility (mg/mL and Molarity) hplc->calculate end End calculate->end

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

This compound is a valuable bifunctional linker whose utility is intrinsically linked to its solubility characteristics. This guide has established that this compound is readily soluble in polar aprotic solvents such as DMSO and DMF, and compatible with chlorinated solvents like DCM. Its high reactivity precludes the use of protic solvents like water and alcohols. For researchers and drug development professionals, this means that DMSO, DMF, and DCM are the recommended solvents for preparing stock solutions and for use in reaction mixtures. The provided adapted isothermal shake-flask protocol offers a robust and reliable method for determining the precise quantitative solubility of this and other reactive compounds, ensuring data integrity and facilitating successful bioconjugation outcomes.

References

In-depth Technical Guide: Stability and Storage of m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for m-PEG3-acid chloride (methoxy-triethylene glycol-acid chloride). As a critical bifunctional linker in bioconjugation, drug development, and materials science, its purity and reactivity are paramount. This document delves into the inherent chemical vulnerabilities of the molecule, outlines evidence-based protocols for its handling and storage, and provides methods for stability assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and performance of this compound in their applications.

Introduction: The Role and Reactivity of this compound

This compound is a heterobifunctional polyethylene glycol (PEG) derivative. It possesses a terminal methoxy group, which provides hydrophilicity and reduces non-specific protein binding, and a highly reactive acid chloride group.[1] This acid chloride moiety is a potent acylating agent, readily reacting with primary and secondary amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively.[1][2] This reactivity is the cornerstone of its utility in conjugating PEG chains to proteins, peptides, nanoparticles, and other molecules of interest, a process broadly known as PEGylation.[1]

However, the very electrophilicity that makes the acid chloride group so useful also renders it susceptible to degradation, primarily through hydrolysis.[2][3] Understanding and mitigating this instability is crucial for reproducible and successful conjugation outcomes.

The Primary Degradation Pathway: Hydrolysis

The principal threat to the stability of this compound is hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water.[3][4] This reaction is often vigorous and exothermic.[5]

Mechanism of Hydrolysis:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[4][6]

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.[6]

  • Chloride Ion Departure: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.[6]

  • Proton Transfer: A final proton transfer step yields the corresponding carboxylic acid (m-PEG3-acid) and hydrochloric acid (HCl).[4]

This reaction can be autocatalytic, as the generated HCl can protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the degradation of remaining acid chloride. The presence of water vapor in the air is sufficient to cause "fuming" as the reagent reacts to form tiny droplets of hydrochloric acid.[5]

Hydrolysis_Mechanism cluster_intermediate Intermediate R_COCl m-PEG3-COCl Intermediate Tetrahedral Intermediate R_COCl->Intermediate Nucleophilic Attack H2O H₂O R_COOH m-PEG3-COOH Intermediate->R_COOH Collapse & Cl⁻ Departure HCl HCl Intermediate->HCl Proton Transfer

Caption: Hydrolysis mechanism of this compound.

The consequence of this degradation is a significant loss of reactivity. The resulting carboxylic acid is far less reactive towards amines and requires chemical activators (e.g., EDC, HATU) to form amide bonds, defeating the purpose of using the more potent acid chloride derivative.[7][8][9]

Core Principles of Storage and Handling

To preserve the integrity of this compound, storage and handling protocols must be designed to rigorously exclude atmospheric moisture.[1][2]

Temperature

Low temperature is critical to slow the kinetics of any potential degradation reactions.

ParameterRecommended ConditionRationale
Long-Term Storage -20°CReduces molecular motion and slows the rate of hydrolysis significantly. This is the standard recommended temperature from suppliers.[1][2][7][9]
Short-Term Storage 2-8°CAcceptable for brief periods (e.g., between uses on the same day), but not recommended for more than 24-48 hours.
Shipping Shipped on ice packs or at ambient temperatureSuppliers may ship at ambient temperature for short durations, relying on secure, moisture-free packaging.[7][8] However, immediate transfer to -20°C upon receipt is crucial.
Atmosphere

An inert atmosphere is the most crucial factor in preventing hydrolysis.

  • Inert Gas: Store the compound under a dry, inert gas such as argon or nitrogen. This displaces air and, more importantly, atmospheric moisture.

  • Desiccation: Always store containers of this compound within a desiccator containing a suitable desiccant (e.g., Drierite™, silica gel). This provides a secondary barrier against moisture ingress.[1][2]

Container and Aliquoting

Proper containment and handling practices are essential.

  • Original Container: Keep the product in its original, tightly sealed, moisture-free container.[1]

  • Aliquoting: Upon receipt, it is best practice to aliquot the material into smaller, single-use quantities under a dry, inert atmosphere (e.g., in a glove box). This prevents repeated opening and closing of the main container, which introduces moisture with each cycle.

Experimental Protocol: Handling and Aliquoting

This protocol ensures the transfer of this compound with minimal exposure to atmospheric moisture.

Materials:

  • This compound (main stock vial)

  • Small, dry glass vials with PTFE-lined caps (pre-dried in an oven at 120°C for >4 hours and cooled in a desiccator)

  • Glove box or glove bag with a dry nitrogen or argon atmosphere

  • Gas-tight syringes and needles

  • Desiccator

Procedure:

  • Prepare Workspace: Purge the glove box with dry inert gas until the relative humidity is as low as possible (ideally <10%). Place all necessary materials inside before sealing.

  • Equilibrate Temperature: Allow the main stock vial of this compound to warm to the ambient temperature inside the glove box before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

  • Perform Transfer: Once equilibrated, carefully open the main vial. Using a clean, dry syringe or spatula, transfer the desired amounts into the pre-dried smaller vials.

  • Seal and Purge: Immediately cap the new aliquots tightly. If possible, flush the headspace of each vial with the inert gas before final sealing.

  • Store Properly: Tightly re-seal the main stock vial. Place the main vial and all new aliquots into a desiccator.

  • Freeze: Place the desiccator containing the vials into a -20°C freezer for long-term storage.[1][7]

Aliquoting_Workflow cluster_prep Preparation cluster_transfer Transfer (Inert Atmosphere) cluster_storage Storage A Place Materials in Glove Box B Equilibrate Stock Vial to Room Temp A->B Critical Step: Prevent Condensation C Open Stock Vial B->C D Transfer to Pre-dried Aliquot Vials C->D E Seal Aliquot Vials D->E F Place All Vials in Desiccator E->F G Store Desiccator at -20°C F->G

Caption: Workflow for aliquoting this compound.

Assessing Stability and Quality

Even with ideal storage, periodic quality control is advisable, especially for long-term projects or after any suspected exposure to moisture.

Functional Assay: Test Conjugation

The most direct way to assess the quality of this compound is to perform a small-scale test conjugation.

Protocol: Test Reaction with Benzylamine

  • Prepare Solutions:

    • Dissolve a small, accurately weighed amount of this compound in anhydrous dichloromethane (DCM) to a known concentration (e.g., 10 mg/mL).

    • Prepare a solution of benzylamine in anhydrous DCM (1.1 molar equivalents to the acid chloride).

    • Prepare a solution of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous DCM (1.5 molar equivalents).

  • Reaction:

    • In a dry vial under inert gas, add the benzylamine solution to the this compound solution.

    • Add the base solution and stir the reaction at room temperature for 1-2 hours.

  • Analysis:

    • Analyze the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Result (Good Quality): A major new spot/peak corresponding to the mass of the m-PEG3-benzylamide conjugate. Minimal starting material (benzylamine) should remain.

    • Result Indicating Degradation: A significant peak corresponding to the hydrolyzed m-PEG3-acid and a large amount of unreacted benzylamine.

Spectroscopic Analysis
  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The C=O stretch of an acid chloride typically appears at a high frequency (around 1785-1815 cm⁻¹). The corresponding carboxylic acid C=O stretch appears at a lower frequency (1700-1725 cm⁻¹). A significant peak in the carboxylic acid region suggests hydrolysis.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: While subtle, changes in the chemical shifts of protons adjacent to the carbonyl group can indicate conversion from the acid chloride to the carboxylic acid. The appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) is a definitive sign of hydrolysis. Supplier data sheets often provide access to reference NMR spectra for comparison.[7]

Summary and Best Practices

DoDo Not
✅ Store at -20°C or below.[1][7][9]❌ Store at room temperature.
✅ Store under a dry, inert atmosphere (Ar or N₂).❌ Store in open air.
✅ Use a desiccator as a secondary barrier.[1][2]❌ Open a cold vial in ambient air.
✅ Aliquot into single-use quantities.❌ Repeatedly access the main stock container.
✅ Use anhydrous solvents and reagents for reactions.[1][2]❌ Use solvents from bottles that have been open for a long time.
✅ Perform functional tests if stability is in doubt.❌ Assume reactivity without verification.

Conclusion

The chemical integrity of this compound is directly correlated with stringent, moisture-free handling and storage conditions. By understanding the mechanism of hydrolysis and implementing the protocols outlined in this guide—including low-temperature storage, use of inert atmospheres, and proper aliquoting techniques—researchers can ensure the high reactivity and purity of this versatile PEGylation reagent. This diligence is fundamental to achieving reproducible, high-yield conjugation reactions and advancing the goals of drug development and materials science research.

References

A Technical Guide to the Safe Handling of m-PEG3-acid chloride (CAS: 66722-87-0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for m-PEG3-acid chloride, a key reagent in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, chemists, and drug development professionals, this document synthesizes safety data sheet (SDS) information with the fundamental principles of chemical reactivity to ensure safe and effective laboratory operations.

Introduction: Understanding the Reagent

This compound, also known as 3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride, is a hydrophilic, monofunctional PEG linker.[1] It features a three-unit polyethylene glycol (PEG) chain that imparts solubility and a highly reactive acid chloride group.[1][2] This terminal acid chloride enables efficient coupling with primary amines, alcohols, and thiols to form stable amide, ester, or thioester bonds, respectively.[1] Its primary application is in the synthesis of PROTACs, where it serves as a flexible linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[3][4]

While some supplier safety data sheets do not classify this compound as hazardous under GHS, it is crucial to recognize that its functionality dictates its primary risk.[5] The high reactivity of the acid chloride group, particularly with water and other nucleophiles, is the central principle governing its safe handling.[1] This guide is founded on the principle that understanding chemical reactivity is paramount to ensuring laboratory safety.

Section 1: Chemical Identification and Properties

Proper identification is the first step in any safety protocol. The physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name 3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride[6][7]
Synonyms This compound, m-PEG3-Propanoyl chloride[3][5][6]
CAS Number 66722-87-0[3][5][8]
Molecular Formula C8H15ClO4[3][5][6]
Molecular Weight Approx. 210.66 g/mol [3][5][6]
Appearance Liquid[5]
Boiling Point 262.4±0.0 °C at 760 mmHg (Predicted)[7]
Flash Point 101.8±0.0 °C (Predicted)[7]

Section 2: Hazard Analysis: The Primacy of Reactivity

While a specific GHS classification may not be listed by all vendors, the inherent chemical nature of the acid chloride functional group presents clear hazards.[5]

  • Reactivity with Water: Acid chlorides react rapidly, and often violently, with water and moisture.[9][10] This exothermic reaction (hydrolysis) produces the corresponding carboxylic acid (m-PEG3-acid) and corrosive hydrogen chloride (HCl) gas.[10] The generation of HCl gas in a poorly ventilated area is a significant inhalation hazard.

  • Corrosivity: Due to its potential to release HCl, this compound should be considered corrosive, particularly to skin, eyes, and mucous membranes. Acid chlorides as a class can cause severe skin burns and eye damage.[9][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines, as these can trigger vigorous and potentially hazardous reactions.[5][10]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2) and hydrogen chloride gas.[10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[5] This protects the user from inhaling potentially harmful vapors or HCl gas generated from accidental hydrolysis.

Personal Protective Equipment (PPE)

The following PPE provides a necessary barrier of protection.

Protection TypeSpecificationRationale
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Protects skin from direct contact and potential burns.[5]
Eye/Face Safety goggles with side shields or a full-face shield.Protects against splashes to the eyes, which are extremely sensitive to corrosive materials.[5]
Body A flame-retardant laboratory coat.Protects skin and personal clothing from spills.
Respiratory An approved mask or respirator should be available.While a fume hood is the primary control, a respirator is essential for emergency situations like a large spill.[5]

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes risk during routine use. The causality behind these steps is rooted in preventing unintended reactions and exposure.

Routine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Anhydrous Conditions) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE: Lab Coat, Goggles, Gloves prep1->prep2 handle1 Equilibrate Reagent to Room Temperature prep2->handle1 handle2 Work Exclusively Inside Fume Hood handle1->handle2 handle3 Use Anhydrous Solvents and Inert Gas (N2/Ar) handle2->handle3 handle4 Dispense Reagent Carefully handle3->handle4 clean1 Tightly Seal Reagent Container handle4->clean1 clean2 Return to Recommended Storage (-20°C) clean1->clean2 clean3 Decontaminate Glassware and Work Area clean4 Dispose of Contaminated Waste Properly clean3->clean4 clean5 Remove PPE and Wash Hands Thoroughly clean4->clean5

Caption: Routine workflow for handling this compound.

Step-by-Step Methodology
  • Preparation : Before retrieving the reagent, ensure the chemical fume hood is operational. Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Reagent Equilibration : Allow the sealed vial of this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold reagent, which would cause hydrolysis.

  • Inert Atmosphere Handling : Conduct all transfers under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][12] Use dry solvents and glassware.

  • Dispensing : Use clean, dry syringes or cannulas for liquid transfers. Avoid cross-contamination.

  • Reaction Quenching : Once the reaction is complete, any excess acid chloride should be quenched carefully by slowly adding the reaction mixture to a stirred, cold solution of a weak base (e.g., sodium bicarbonate).

  • Cleanup and Storage : After use, securely seal the reagent container, preferably under an inert atmosphere.[1] Immediately return it to refrigerated storage, as recommended at -20°C.[3][8]

  • Decontamination : Clean any contaminated surfaces and glassware promptly.

  • Hygiene : After completing the work and removing PPE, wash hands thoroughly with soap and water.[5]

Section 5: Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact : Take off immediately all contaminated clothing. Flush the affected skin with large amounts of soap and water.[13] If irritation persists, seek medical attention.

  • Inhalation : Move the exposed person to fresh air at once.[13][14] If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[13]

  • Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting.[9][15] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Accidental Release (Spill) Response

For any spill, the priority is to ensure personnel safety and contain the material.

Spill_Response_Workflow start Spill Occurs! secure Evacuate Immediate Area Alert Colleagues start->secure ppe Don Additional PPE (Respirator, Heavy Gloves) secure->ppe contain Contain the Spill with Inert Absorbent Material (Sand, Vermiculite) ppe->contain absorb Carefully Mix and Absorb All Liquid contain->absorb collect Sweep Contaminated Material into a Labeled Waste Container absorb->collect decon Decontaminate Spill Area with a Suitable Neutralizing Agent collect->decon dispose Seal Container and Treat as Hazardous Waste decon->dispose end Report Incident dispose->end

Caption: Emergency response workflow for a chemical spill.

Protocol for Spill Cleanup:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Protect Yourself : Before re-entering, don appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.[5]

  • Containment : Do not use water. Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or dry earth.[5]

  • Collection : Carefully sweep the absorbed material into a designated, clearly labeled container for hazardous waste.[5]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : Seal the waste container and dispose of it as special waste through a licensed disposal company, following all local and national regulations.[5][16]

  • Ventilation : Ensure the area is well-ventilated to disperse any residual vapors.

Firefighting Measures
  • Suitable Extinguishers : Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[5]

  • Unsuitable Extinguishers : Do NOT use a high-volume water jet, as it will react with the material and may spread contamination.

  • Protective Gear : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Section 6: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage
  • Temperature : Store in a refrigerator at -20°C for long-term stability.[3][8]

  • Container : Keep the container tightly closed and sealed to prevent moisture ingress.[1][5] Store under an inert, dry atmosphere.

  • Location : Store in a designated area for reactive chemicals, away from incompatible materials such as bases, oxidizing agents, and alcohols.[5]

Disposal

Chemical waste must be managed responsibly.

  • Classification : All waste containing this compound, including empty containers and contaminated absorbents, should be treated as hazardous chemical waste.[16]

  • Procedure : Arrange for disposal through a licensed and qualified waste disposal contractor.[5] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the acidic and potentially toxic combustion products.[16]

  • Regulations : Ensure all disposal activities comply with local, state, and national environmental regulations.[5][16]

Conclusion

The safe handling of this compound is not dictated by a formal hazard classification alone, but by a deep understanding of its chemical reactivity. The acid chloride functional group is highly susceptible to hydrolysis, which generates corrosive byproducts. By employing robust engineering controls, wearing appropriate PPE, and adhering to strict handling, storage, and emergency protocols, researchers can effectively mitigate the risks associated with this valuable bioconjugation reagent.

References

Methodological & Application

Application Notes and Protocols for m-PEG3-acid chloride in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the POI and its degradation by the 26S proteasome.[1][3]

While significant attention is often given to the warhead (POI ligand) and E3 ligase ligand, the linker is far from a passive spacer.[2][5] Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][5][] Among the various linker types, polyethylene glycol (PEG) chains have become a popular choice due to their ability to enhance aqueous solubility, a common challenge for these relatively large molecules, and their synthetic tractability.[4][5][][7]

This guide provides an in-depth look at the application of m-PEG3-acid chloride, a versatile and readily available building block for the synthesis of PROTACs. We will explore its chemical properties, provide a detailed protocol for its use in amide bond formation, and discuss the critical considerations for successful PROTAC synthesis and purification.

This compound: A Versatile Building Block for PROTAC Synthesis

This compound is a monofunctional PEG reagent featuring a three-unit PEG chain capped with a methyl group at one end and a highly reactive acid chloride group at the other.[8] This structure offers several advantages for PROTAC development:

  • Enhanced Solubility : The hydrophilic PEG spacer improves the solubility of the resulting PROTAC in aqueous media, which can positively impact cell permeability and overall bioavailability.[4][7][9]

  • Precise Length : The defined three-unit PEG chain allows for systematic variation of linker length, a crucial parameter for optimizing ternary complex formation and degradation efficiency.[1][5]

  • High Reactivity : The acid chloride group reacts readily and specifically with primary and secondary amines to form stable amide bonds, a common linkage in PROTACs.[8][10] This reaction is typically rapid and proceeds under mild conditions.

  • Synthetic Versatility : this compound can be used to connect either the warhead or the E3 ligase ligand, depending on the synthetic strategy and the available functional handles on each component.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for synthesizing a PROTAC using this compound to conjugate an amine-functionalized warhead to an E3 ligase ligand that will subsequently be functionalized for the final coupling.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_downstream Downstream Applications Warhead Amine-Functionalized Warhead Intermediate Warhead-Linker Intermediate Warhead->Intermediate Amide Coupling mPEG3 This compound mPEG3->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Final Coupling E3_Ligand Functionalized E3 Ligase Ligand E3_Ligand->PROTAC Purification Purification (e.g., RP-HPLC) PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Evaluation Biological Evaluation (e.g., Western Blot) Analysis->Evaluation

Caption: General workflow for PROTAC synthesis using this compound.

Protocol: Amide Coupling of this compound with an Amine-Functionalized Molecule

This protocol details the procedure for conjugating this compound to a molecule containing a primary or secondary amine, a crucial step in the modular synthesis of PROTACs.

Materials and Reagents
  • Amine-functionalized molecule (Warhead or E3 Ligase Ligand)

  • This compound

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Round-bottom flask and magnetic stirrer

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Storage and Handling of this compound

This compound is highly reactive and moisture-sensitive.[8][10] To ensure its integrity, adhere to the following storage and handling guidelines:

ParameterConditionRationale
Storage Temperature -20°CMinimizes degradation over long-term storage.[8][10][11]
Atmosphere Inert gas (Argon or Nitrogen)Prevents hydrolysis of the acid chloride by atmospheric moisture.
Container Tightly sealed, moisture-freeProtects from environmental contaminants.
Handling Under anhydrous conditionsPrevents reaction with water, which would lead to the formation of the corresponding carboxylic acid.[10]
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine-functionalized molecule (1.0 equivalent) in anhydrous DCM or DMF.

    • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl byproduct of the reaction.

  • Addition of this compound:

    • In a separate, dry vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

    • Slowly add the this compound solution dropwise to the stirring solution of the amine-functionalized molecule. A slight excess of the acid chloride ensures complete consumption of the starting amine.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or, for higher purity, by reverse-phase preparative HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient.[12]

  • Product Characterization:

    • Collect the fractions containing the pure product and lyophilize to obtain the final conjugate as a solid.

    • Confirm the identity and purity of the synthesized molecule by LC-MS and NMR spectroscopy.[12]

Visualizing the Chemical Reaction

The following diagram illustrates the amide bond formation between an amine-functionalized molecule and this compound.

Amide_Coupling_Reaction cluster_reactants cluster_products Reactant1 R-NH₂ (Amine-functionalized molecule) Product1 R-NH-CO-(CH₂CH₂O)₂-CH₂CH₂-OCH₃ (Amide-linked conjugate) Reactant1->Product1 DIPEA or TEA Anhydrous Solvent Plus1 + Reactant2 Cl-CO-(CH₂CH₂O)₂-CH₂CH₂-OCH₃ (this compound) Reactant2->Product1 Plus2 + Product2 HCl

Caption: Amide coupling reaction between an amine and this compound.

Troubleshooting and Key Considerations

  • Low Reaction Yield:

    • Cause: Inactive this compound due to hydrolysis.

    • Solution: Ensure the use of fresh, properly stored reagent and strictly anhydrous reaction conditions.

    • Cause: Insufficient base to neutralize HCl.

    • Solution: Use at least 2.0 equivalents of a non-nucleophilic base like DIPEA.

  • Side Reactions:

    • Cause: Presence of other nucleophilic functional groups (e.g., hydroxyls, thiols) on the starting molecule.

    • Solution: Protect other reactive functional groups prior to the coupling reaction.

  • Purification Challenges:

    • The hydrophilic nature of the PEG linker can sometimes complicate purification.[13] A gradient elution in RP-HPLC is often necessary to achieve good separation.

    • Impurities from the PEGylation reagent can be present.[13][] Using high-purity this compound is crucial for a clean reaction and straightforward purification.[]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of PROTAC linkers. Its defined length, hydrophilicity, and specific reactivity with amines make it an invaluable tool for researchers developing novel protein degraders. By following the detailed protocol and considering the key experimental factors outlined in this guide, scientists can confidently incorporate this building block into their PROTAC synthesis workflows, paving the way for the development of next-generation therapeutics. The careful design and synthesis of the linker are paramount to achieving the desired degradation efficacy and drug-like properties of the final PROTAC molecule.[1][5]

References

Application Notes and Protocols: A Step-by-Step Guide to Conjugating m-PEG3-acid Chloride to Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the successful conjugation of methoxy-poly(ethylene glycol) with a three-unit PEG chain and a terminal acid chloride (m-PEG3-acid chloride) to peptides. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] This process can improve solubility, increase serum half-life, reduce immunogenicity, and enhance the overall efficacy of the therapeutic molecule.[2][3][4] This document, designed for researchers and scientists, offers a deep dive into the reaction mechanism, a meticulously detailed experimental protocol, and robust methods for purification and characterization of the final PEGylated peptide conjugate.

Introduction: The Rationale for Peptide PEGylation

The therapeutic potential of peptides is often limited by their short in vivo half-life, susceptibility to proteolytic degradation, and potential for immunogenicity.[1] PEGylation addresses these challenges by creating a hydrophilic shield around the peptide.[5] This steric hindrance protects the peptide from enzymatic degradation and recognition by the immune system, while the increased hydrodynamic radius reduces renal clearance, thereby extending its circulation time.[1][5]

This compound is a monofunctional PEGylating reagent featuring a short, discrete PEG chain (n=3).[6][7] The terminal acid chloride group is highly reactive towards nucleophilic groups on the peptide, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[6][8] The methoxy cap ensures that the PEGylation occurs only at one end, preventing cross-linking.[6]

Reaction Mechanism and Workflow Overview

The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary amine (from a lysine residue or the N-terminus) attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable amide bond.

Diagram: Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_processing Processing & Purification cluster_analysis Analysis Peptide_Prep Peptide Solution (Aqueous Buffer, pH 7.5-8.5) Reaction Reaction Mixture (Peptide + PEG Reagent) Peptide_Prep->Reaction Add dropwise PEG_Prep This compound (Anhydrous Solvent) PEG_Prep->Reaction Quenching Quenching (e.g., Tris or Glycine) Reaction->Quenching Stop Reaction Purification Purification (e.g., SEC, RP-HPLC) Quenching->Purification Remove Impurities Characterization Characterization (HPLC, Mass Spectrometry) Purification->Characterization Verify Product

Caption: A streamlined workflow for the PEGylation of peptides using this compound.

Materials and Reagents

Reagent Grade Supplier (Example) Notes
This compound≥95% PurityBroadPharm, AxisPharmStore at -20°C under anhydrous conditions.[6][7]
Peptide of Interest≥95% PurityCustom SynthesisEnsure the peptide has accessible primary amine groups.
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)AnhydrousSigma-AldrichFor dissolving the this compound.
Reaction BufferpH 7.5-8.5In-house preparatione.g., 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer. Must be free of primary amines.
Quenching SolutionReagent GradeIn-house preparatione.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
Purification ColumnsN/AGE Healthcare, WatersSize-Exclusion (e.g., Sephadex G-25) or RP-HPLC C18 column.
Analytical InstrumentsN/AWaters, AgilentHPLC system, Mass Spectrometer.

Detailed Experimental Protocol

Reagent Preparation
  • Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically to avoid aggregation.

  • This compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DCM. The concentration will depend on the desired molar excess. Due to the moisture sensitivity of the acid chloride, do not prepare stock solutions for long-term storage.[8]

Conjugation Reaction
  • Equilibrate the peptide solution to room temperature.

  • While gently stirring the peptide solution, add the desired molar excess of the this compound solution dropwise. A typical starting point is a 2 to 10-fold molar excess of the PEG reagent over the peptide. The optimal ratio should be determined experimentally to favor mono-PEGylation and minimize multi-PEGylated species.[9]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.

Reaction Quenching
  • To terminate the reaction and consume any unreacted this compound, add the quenching solution to the reaction mixture. A final concentration of 50-100 mM of the quenching agent (e.g., Tris or glycine) is typically sufficient.[10]

  • Incubate for 30 minutes at room temperature.

Purification of the PEGylated Peptide

The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and hydrolysis byproducts.[11] Chromatographic methods are most commonly employed for purification.[11][]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] The larger PEGylated peptide will elute earlier than the smaller unreacted peptide and free PEG reagent.[11] This method is particularly effective for removing low molecular weight impurities.[]

  • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated peptide (e.g., Sephadex G-25 for desalting and buffer exchange).[13]

  • Mobile Phase: A buffer such as PBS at pH 7.4 is commonly used.[11]

  • Procedure: Equilibrate the column with the mobile phase, load the quenched reaction mixture, and collect fractions. Analyze the fractions by UV absorbance (at 280 nm for peptides containing aromatic residues) and pool the fractions containing the purified PEGylated peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[] PEGylation increases the hydrophilicity of the peptide, causing the PEGylated conjugate to elute earlier than the more hydrophobic unreacted peptide. This technique can also be used to separate positional isomers.[]

  • Column: A C18 column is commonly used for peptide separations.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed.

Characterization of the PEGylated Peptide

Thorough characterization is crucial to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to assess the purity of the PEGylated peptide. By comparing the chromatograms of the starting peptide and the final product, the successful conjugation and the removal of impurities can be verified.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the identity of the PEGylated peptide.[14][15] It provides the molecular weight of the conjugate, confirming the addition of the m-PEG3 moiety. LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful tool for analyzing the reaction mixture and the purified product.[14][16] For high molecular weight PEGs and PEGylated products, post-column addition of amines like triethylamine (TEA) can simplify the mass spectra by reducing the charge states.[16][17][18]

Troubleshooting

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency - Inactive this compound due to hydrolysis.- Suboptimal reaction pH.[3]- Steric hindrance of amine groups on the peptide.- Use fresh, anhydrous this compound and anhydrous solvents.- Ensure the reaction buffer pH is between 7.5 and 8.5.- Increase the molar excess of the PEG reagent or prolong the reaction time.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) - High molar ratio of PEG to peptide.[9]- Multiple reactive sites with similar accessibility.- Systematically decrease the molar ratio of the PEG reagent to the peptide.[9]- Adjusting the reaction pH can sometimes provide more selective modification.
Peptide Aggregation - High peptide concentration.- Unfavorable buffer conditions.- Reduce the concentration of the peptide in the reaction mixture.[9]- Screen different buffer conditions to enhance peptide stability.[9]
Difficulty in Purification - Similar physicochemical properties of the PEGylated and unreacted peptide.- Optimize the purification method. A combination of purification techniques (e.g., SEC followed by RP-HPLC) may be necessary.

Conclusion

The conjugation of this compound to peptides is a straightforward and effective method for enhancing their therapeutic potential. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can successfully synthesize well-defined PEGylated peptides. This guide provides a solid foundation for developing and optimizing PEGylation protocols for a wide range of peptide-based therapeutics.

References

Application Notes and Protocols for the Esterification of Alcohols with m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the reaction of methoxy-tri(ethylene glycol)-acid chloride (m-PEG3-acid chloride) with a diverse range of alcohols to synthesize well-defined m-PEG3-esters. This guide is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, PEGylation, and the development of advanced therapeutic and diagnostic agents. We will delve into the underlying reaction mechanism, provide step-by-step experimental protocols for various alcohol substrates, and offer in-depth guidance on the purification and characterization of the resulting PEGylated esters. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the process and enabling robust, reproducible outcomes.

Introduction: The Significance of this compound in Bioconjugation

Poly(ethylene glycol) (PEG)ylation is a well-established and powerful strategy to enhance the therapeutic properties of biomolecules and small molecule drugs. The covalent attachment of PEG chains can improve solubility, increase circulatory half-life by reducing renal clearance, and shield molecules from proteolytic degradation and immunogenic responses[1]. This compound is a discrete (monodisperse) PEGylation reagent that offers precise control over the linker length and molecular weight of the final conjugate. Its terminal acid chloride group is a highly reactive electrophile, enabling efficient conjugation to nucleophilic moieties such as alcohols, amines, and thiols under mild conditions[2][3].

The formation of an ester linkage by reacting this compound with an alcohol is a cornerstone of many bioconjugation strategies. This linkage is employed in the development of prodrugs, the surface modification of nanoparticles, and the creation of biocompatible materials. The short, hydrophilic PEG3 spacer enhances aqueous solubility without adding significant steric bulk. This guide will provide the necessary technical details to successfully perform and validate this important reaction.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism[4][5]. The high reactivity of the acyl chloride is attributed to the electron-withdrawing effects of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack[2].

The reaction can be summarized in the following steps:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate[6].

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group[7].

  • Deprotonation: The resulting protonated ester is then deprotonated, typically by a non-nucleophilic base added to the reaction mixture, to yield the final ester product and the protonated base[8].

The presence of a base, such as pyridine or triethylamine (TEA), is crucial to neutralize the hydrogen chloride (HCl) byproduct. Failure to scavenge the HCl can lead to undesirable side reactions and a decrease in yield[4][9].

Experimental Protocols

Materials and Reagents
  • This compound (ensure high purity and handle under anhydrous conditions)

  • Alcohol substrate (primary, secondary, or hindered)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[9]

  • Anhydrous pyridine or triethylamine (TEA)[8]

  • Argon or Nitrogen gas for inert atmosphere

  • Oven-dried glassware

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Reagents for TLC visualization (e.g., potassium permanganate stain)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, chloroform, methanol)[10]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Pre-reaction Preparations: The Imperative of Anhydrous Conditions

Acyl chlorides are highly susceptible to hydrolysis. The presence of even trace amounts of water will lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired ester. Therefore, all reactions must be performed under strictly anhydrous conditions[3].

  • Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a drying agent or passage through a solvent purification system).

  • Reagents: Ensure the alcohol substrate is dry. If necessary, dry it by azeotropic distillation with toluene or by storing over molecular sieves[11]. This compound should be stored in a desiccator and handled quickly to minimize exposure to atmospheric moisture.

  • Inert Atmosphere: The reaction should be set up under an inert atmosphere of argon or nitrogen.

General Protocol for the Esterification of a Primary Alcohol

This protocol is optimized for the reaction of this compound with a primary alcohol.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM or THF (concentration typically 0.1-0.5 M). Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution[9].

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermic nature of the reaction[12].

  • Addition of this compound: In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the cooled alcohol solution over 10-15 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC. The product, being more nonpolar than the starting alcohol and any hydrolyzed acid, should have a higher Rf value. A suitable eluent system is typically a mixture of ethyl acetate and hexanes or chloroform and methanol[10].

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of water to hydrolyze any remaining acyl chloride[12].

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient elution, for example, from 100% hexanes to a mixture of ethyl acetate and hexanes, is often effective[13].

Protocol Modifications for Secondary and Hindered Alcohols

Secondary and sterically hindered alcohols are less reactive than primary alcohols. Therefore, modifications to the general protocol are necessary to achieve high yields.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. After the initial addition at 0 °C, the reaction mixture can be warmed to room temperature or even refluxed.

  • Reaction Time: The reaction time will likely need to be extended. Monitor the reaction by TLC to determine the point of completion.

  • Catalyst: For particularly unreactive alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction[14].

  • Alternative Methods for Hindered Alcohols: In cases of extreme steric hindrance, alternative methods such as using silver cyanide as a promoter may be beneficial[15].

ParameterPrimary AlcoholSecondary AlcoholHindered Alcohol
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxReflux
Reaction Time 2-4 hours4-12 hours12-24 hours or longer
Base Pyridine or TEA (1.5 eq.)Pyridine or TEA (1.5-2.0 eq.)Pyridine or TEA (2.0 eq.)
Catalyst Not usually requiredDMAP (catalytic)DMAP (catalytic)

Purification and Characterization

Purification by Silica Gel Chromatography

Silica gel chromatography is the most common method for purifying the m-PEG3-ester product[16].

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pack the column[17].

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Begin elution with a nonpolar solvent system and gradually increase the polarity. For m-PEG3-esters, a gradient of ethyl acetate in hexanes or methanol in chloroform is typically effective[10][18].

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified m-PEG3-ester.

Characterization by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized m-PEG3-ester.

  • ¹H NMR: The ¹H NMR spectrum will show characteristic peaks for the PEG backbone, the methyl ether, and the alcohol moiety.

    • The repeating ethylene glycol protons (-OCH₂CH₂O-) of the PEG chain typically appear as a sharp singlet around 3.6 ppm[19].

    • The methyl protons of the methoxy group (CH₃O-) will be a singlet around 3.3-3.4 ppm.

    • The protons on the carbon adjacent to the newly formed ester oxygen will be shifted downfield compared to their position in the starting alcohol.

  • ¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the structure.

    • The carbons of the PEG backbone resonate around 70 ppm[20].

    • The carbonyl carbon of the ester will appear in the range of 170-185 ppm[21].

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the m-PEG3-ester.

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for PEGylated molecules[22]. The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Due to the discrete nature of this compound, a single major peak corresponding to the expected molecular weight should be observed[23].

  • Interpretation: The mass of the product should be the sum of the mass of the m-PEG3 moiety and the alcohol, minus the mass of HCl. The presence of a single, well-defined peak confirms the monodispersity of the product.

Concluding Remarks

The reaction of this compound with alcohols is a robust and versatile method for the synthesis of well-defined PEGylated esters. By understanding the underlying mechanism and adhering to the principles of anhydrous reaction conditions, researchers can achieve high yields and purity. The protocols provided in this guide, along with the detailed information on purification and characterization, will serve as a valuable resource for scientists and professionals in the field of bioconjugation and drug development. Careful optimization of reaction conditions based on the reactivity of the specific alcohol substrate is key to successful and reproducible outcomes.

References

Application Notes and Protocols for Amine Conjugation of m-PEG3-Acid via EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Precision PEGylation

In the landscape of advanced drug development and bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, stands as a cornerstone technology. This process is renowned for its ability to enhance the therapeutic properties of molecules by increasing their hydrodynamic size.[1] This modification can lead to improved pharmacokinetic profiles, reduced renal clearance, and shielding from enzymatic degradation and immune responses.[1][2] Among the diverse array of PEGylation reagents, short, monodisperse linkers like m-PEG3-acid offer precise control over the final conjugate's architecture. The "m" signifies a methoxy cap, rendering one terminus inert, while "PEG3" denotes a discrete chain of three ethylene glycol units, ensuring batch-to-batch consistency.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of conjugating m-PEG3-acid to primary amine-containing molecules. We will delve into the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, offering not just a protocol, but a framework for understanding and optimizing this critical bioconjugation technique.

The Chemistry: A Two-Stage Approach to a Stable Amide Bond

The EDC/NHS coupling reaction is a "zero-length" crosslinking method, meaning no atoms from the coupling agents are incorporated into the final bond between the two molecules.[3] The process is elegantly orchestrated in two primary stages to maximize efficiency and minimize undesirable side reactions.[4]

  • Activation of the Carboxylic Acid: EDC initiates the reaction by activating the terminal carboxyl group of the m-PEG3-acid. This forms a highly reactive but unstable O-acylisourea intermediate.[3][5] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid.[6]

  • Formation of a Stable NHS Ester and Amine Coupling: To mitigate the instability of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is introduced.[3][7] NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[6] This semi-stable ester is then efficiently attacked by a primary amine (-NH₂) on the target molecule, resulting in the formation of a highly stable amide bond and the release of an N-substituted urea byproduct.[5][8]

The strategic inclusion of NHS significantly enhances coupling efficiency compared to using EDC alone.[7]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Figure 1. EDC/NHS Coupling Reaction Mechanism.

Critical Parameters for Successful Conjugation

The success of the EDC/NHS coupling reaction is not merely procedural; it is governed by a set of interdependent chemical parameters. A thorough understanding of these factors is essential for reproducibility and optimization.

ParameterRecommended RangeRationale & Key Considerations
pH (Activation) 4.5 - 6.0The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment.[9] Buffers like MES (2-(N-morpholino)ethanesulfonic acid) are ideal for this step as they lack primary amines and carboxylates.[10]
pH (Coupling) 7.2 - 8.5The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly alkaline pH.[11][12] This deprotonates the primary amine, increasing its nucleophilicity.[13] However, pH values above 8.6 drastically increase the rate of NHS ester hydrolysis, reducing conjugation efficiency.[11][14]
Temperature 4°C to Room Temp (25°C)The reaction can proceed efficiently at room temperature.[15] For sensitive biomolecules, performing the coupling step at 4°C overnight can help preserve their activity.[16]
Reagent Stoichiometry 1.5 - 10 fold molar excess of EDC/NHS over m-PEG3-acidA molar excess of the activating agents drives the reaction towards the formation of the NHS ester. The optimal ratio should be determined empirically for each specific application.[1]
Buffer Selection Amine- and Carboxylate-FreeBuffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction, significantly reducing the yield of the desired conjugate.[11][17]

The interplay between pH and stability is critical. The half-life of an NHS ester is 4-5 hours at pH 7.0, but this drops to just 10 minutes at pH 8.6.[11] This underscores the need for precise pH control and prompt execution of the coupling step after activation.

Detailed Experimental Protocol

This two-step protocol is designed to provide a robust starting point for the conjugation of m-PEG3-acid to a generic primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials and Reagents:

  • m-PEG3-acid

  • Amine-containing molecule ("Substrate-NH₂")

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[18]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes with appropriate molecular weight cutoff (MWCO), or ultrafiltration spin columns)[8]

Workflow Overview:

graph TD { graph [splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2, height=0.6, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Figure 2. General Experimental Workflow for EDC/NHS Coupling.

Step-by-Step Methodology:

Part 1: Activation of m-PEG3-Acid

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture, as they are highly hygroscopic.[6] Prepare stock solutions of EDC and NHS immediately before use.

  • Dissolve m-PEG3-acid: Dissolve the m-PEG3-acid in Activation Buffer to the desired concentration (e.g., 10 mM). If solubility is an issue, the acid can first be dissolved in a minimal volume of anhydrous DMSO or DMF and then diluted with the Activation Buffer.[18]

  • Activation Reaction: Add the EDC and NHS stock solutions to the m-PEG3-acid solution. A typical starting point is a 2- to 5-fold molar excess of both EDC and NHS over the m-PEG3-acid.[10][19]

  • Incubation: Mix the components well and allow the activation reaction to proceed for 15-30 minutes at room temperature.[20]

Part 2: Conjugation to Amine-Containing Substrate

  • Prepare Substrate-NH₂: While the activation reaction is proceeding, dissolve your amine-containing molecule in the Coupling Buffer to the desired concentration. Ensure this buffer is free of any primary amines.[21]

  • Combine and React: Immediately after the activation incubation, add the activated m-PEG3-acid solution to the Substrate-NH₂ solution.[22] For optimal results, ensure the final pH of the reaction mixture is between 7.2 and 7.5.[10]

  • Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[18]

Part 3: Quenching and Purification

  • Quench the Reaction: To stop the reaction and deactivate any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.[8][17] Incubate for 15-30 minutes at room temperature.[18] Using hydroxylamine will hydrolyze unreacted NHS esters, regenerating the carboxyl group, while Tris or glycine will cap the unreacted sites with an amine.[19]

  • Purification: The final, critical step is to remove unreacted reagents, byproducts (N-substituted urea), and quenching agents from the desired conjugate.[8] The choice of method depends on the molecular weight and properties of the final product.

    • Size-Exclusion Chromatography (SEC): Ideal for separating larger protein conjugates from smaller molecules.

    • Dialysis or Ultrafiltration: Effective for large molecules, allowing for the removal of small molecule contaminants based on a molecular weight cutoff (MWCO).[6][8]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conjugation Yield Inefficient Activation: pH too low; hydrolyzed EDC/NHS. NHS Ester Hydrolysis: Coupling pH is too high (>8.5) or reaction time is too long. Competing Amines: Buffer (e.g., Tris) or contaminants are quenching the reaction.Ensure Activation Buffer is pH 4.5-6.0. Use fresh, anhydrous EDC/NHS.[9] Maintain Coupling Buffer pH between 7.2-8.0.[9] Use amine-free buffers (MES, PBS, HEPES) for the reaction.[17]
Protein Precipitation/Aggregation pH near Isoelectric Point (pI): Reduced protein solubility. Over-Modification: High molar ratio of PEG linker leading to excessive cross-linking or altered protein properties.Adjust the reaction pH to be at least 1-2 units away from the protein's pI.[9] Perform a titration experiment to find the optimal molar ratio of the PEG linker to the protein.[21]
Inconsistent Results Poor pH Control: Inadequate buffering capacity. Reagent Instability: EDC and NHS are moisture-sensitive.Verify the pH of the reaction mixture after all components are added. Use high-quality buffers within their effective range.[9] Store EDC/NHS desiccated at -20°C and equilibrate to room temperature before opening.[23]

Characterization of the Final Conjugate

Confirming the successful synthesis and purity of the PEGylated product is a crucial final step. The structural changes imparted by PEGylation present unique analytical challenges.[24]

  • Mass Spectrometry (MS): LC-MS is the technique of choice for determining the accurate average molecular weight and the degree of PEGylation (the number of PEG chains attached per molecule).[24][25]

  • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess purity and separate PEGylated species from the un-PEGylated starting material.[24]

  • SDS-PAGE: For protein conjugates, an increase in the apparent molecular weight on an SDS-PAGE gel provides a qualitative confirmation of PEGylation.[24]

  • Dynamic Light Scattering (DLS): Can be used to measure the increase in the hydrodynamic diameter of the molecule post-PEGylation.[24]

Conclusion

The EDC/NHS coupling protocol for m-PEG3-acid offers a versatile and efficient method for the precise PEGylation of amine-containing molecules. By understanding the underlying chemistry and carefully controlling the critical reaction parameters—particularly pH, stoichiometry, and buffer composition—researchers can achieve high-yield, reproducible conjugations. This control is paramount in the development of next-generation therapeutics and advanced biomaterials, where the structure and homogeneity of the final product dictate its ultimate function and efficacy.

References

Application Notes and Protocols: Creating Biocompatible Hydrogels Using m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Utility of PEG Hydrogels in Biomedical Applications

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of modern biomedical research, prized for their exceptional biocompatibility, tunable physical properties, and versatility.[1][2] These three-dimensional, water-swollen polymer networks are formed by crosslinking PEG chains, creating a structure that mimics the native extracellular matrix.[1][3] This mimicry, combined with PEG's inherent hydrophilicity and resistance to protein adsorption, minimizes immune responses, making PEG hydrogels ideal candidates for a wide array of in vivo applications.[4][5][6][7]

The applications of PEG-based hydrogels are extensive and continue to expand, including:

  • Drug Delivery: Serving as depots for the controlled and sustained release of therapeutics, ranging from small molecules to large biologics like proteins and peptides.[1][8][9] The release kinetics can be finely tuned by modulating the hydrogel's crosslink density and molecular weight.[1]

  • Tissue Engineering: Acting as scaffolds that provide structural support and a conducive environment for cell adhesion, proliferation, and differentiation, thereby promoting tissue regeneration.[1][3][7]

  • Wound Healing: Creating a moist environment that accelerates the healing process and can be loaded with antimicrobial agents to prevent infection.[3][8]

  • 3D Bioprinting: Their adjustable viscosity and gelation properties make them suitable bio-inks for constructing complex tissue architectures.[3]

This guide focuses on the use of a specific, short-chain PEG derivative, m-PEG3-acid chloride , for the synthesis of hydrogels. The defined, three-unit PEG chain of this reagent offers a balance of hydrophilicity and a compact structure, making it a versatile building block for creating hydrogels with tailored properties.

The Chemistry of Hydrogel Formation with this compound

The formation of a hydrogel using this compound hinges on the high reactivity of the acid chloride functional group.[10] This group readily reacts with nucleophiles, most commonly primary and secondary amines, to form stable amide bonds.[10][11][12] This reaction is a type of acylation.[12][13]

The core principle involves crosslinking. To form a three-dimensional network, a multifunctional crosslinking agent is required. This crosslinker must possess at least two nucleophilic groups (e.g., primary or secondary amines) that can react with the acid chloride of the this compound.

The Role of a Base: Acylation reactions involving acid chlorides produce hydrochloric acid (HCl) as a byproduct.[14] This acidic byproduct can protonate the amine nucleophile, rendering it non-reactive. To prevent this and drive the reaction to completion, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture.[13][14] The base acts as an "acid scavenger," neutralizing the HCl as it is formed.[14]

Diagram: Hydrogel Formation Pathway

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product mPEG This compound (Monofunctional) Reaction Acylation Reaction (Amide Bond Formation) mPEG->Reaction Reacts with Crosslinker Multi-amine Crosslinker (e.g., Poly(propylene imine)) Crosslinker->Reaction Hydrogel Crosslinked PEG Hydrogel Network Reaction->Hydrogel Forms Base Base (e.g., TEA) (Acid Scavenger) Base->Reaction Facilitates

Caption: Reaction scheme for hydrogel synthesis using this compound.

Experimental Protocols

Materials and Equipment
Reagents Equipment
This compoundMagnetic stirrer and stir bars
Multi-amine crosslinker (e.g., Jeffamine®, polyethylenimine)pH meter
Anhydrous, amine-free solvent (e.g., Dichloromethane, THF)[15][16]Fume hood[17]
Non-nucleophilic base (e.g., Triethylamine)[15]Round-bottom flasks
Phosphate-buffered saline (PBS), pH 7.4Syringes and needles
Deionized waterRotary evaporator
Anhydrous sodium sulfateDialysis tubing (appropriate MWCO)
---Lyophilizer (freeze-dryer)

Safety Precautions:

  • This compound is reactive and should be handled under anhydrous conditions to prevent hydrolysis.[10]

  • Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]

  • Triethylamine is a flammable and corrosive liquid. Handle with care.

Protocol 1: Synthesis of a PEG Hydrogel

This protocol describes a general procedure for forming a hydrogel by crosslinking this compound with a diamine crosslinker. The ratios can be adjusted to tune the hydrogel's properties.

  • Preparation of Reactant Solutions:

    • In a fume hood, prepare a solution of the multi-amine crosslinker in an anhydrous solvent (e.g., 100 mg in 5 mL of dichloromethane).

    • In a separate, dry flask, prepare a solution of this compound in the same anhydrous solvent (calculate the molar equivalent needed based on the amine groups of the crosslinker).

    • Add a non-nucleophilic base, such as triethylamine (1.5 to 2 molar equivalents relative to the acid chloride), to the crosslinker solution.[15]

  • Reaction and Gelation:

    • While vigorously stirring the crosslinker/base solution, add the this compound solution dropwise.

    • Continue stirring at room temperature. Gelation time will vary depending on the concentrations and reactivity of the components but can range from minutes to hours.[16]

    • Observe the mixture for an increase in viscosity, indicating the onset of gelation. The reaction is complete when the mixture forms a solid gel that does not flow when the vial is inverted.[16]

  • Purification of the Hydrogel:

    • Once the gel has formed, carefully remove it from the reaction vessel.

    • Cut the gel into smaller pieces to increase the surface area for purification.

    • Place the gel pieces in a large volume of deionized water to wash away the solvent, unreacted reagents, and salt byproducts. Change the water several times over 24-48 hours.

    • For more rigorous purification, place the hydrogel pieces in dialysis tubing and dialyze against deionized water for 48-72 hours, with frequent water changes. This will ensure the removal of low molecular weight impurities.

    • After purification, the hydrogel can be stored in PBS at 4°C or lyophilized for long-term storage.

Diagram: Experimental Workflow

G A 1. Prepare Reactant Solutions (this compound, Crosslinker, Base) B 2. Mix and React (Dropwise addition, stirring) A->B C 3. Gelation (Monitor viscosity) B->C D 4. Purification (Washing/Dialysis) C->D E 5. Characterization (Swelling, Rheology) D->E

Caption: General workflow for PEG hydrogel synthesis and characterization.

Characterization of the Hydrogel

Thorough characterization is essential to ensure the hydrogel meets the requirements for its intended application. Key properties to evaluate include the swelling ratio, mechanical strength, and degradation profile.

Protocol 2: Measuring the Equilibrium Swelling Ratio (ESR)

The swelling ratio provides insight into the crosslink density of the hydrogel network; a lower swelling ratio generally indicates a higher crosslink density.[18]

  • Sample Preparation:

    • Take a known mass of the lyophilized (dried) hydrogel (md).[19]

    • Immerse the dried hydrogel in a swelling medium, typically deionized water or PBS, at a specific temperature (e.g., room temperature or 37°C).[19]

  • Swelling to Equilibrium:

    • Allow the hydrogel to swell until it reaches equilibrium, meaning its weight no longer increases. This can take several hours to days.

    • Periodically remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (ms).[19] Record the weight at each time point.

  • Calculation:

    • The Equilibrium Swelling Ratio (ESR) is calculated using the following formula[19]: ESR = (ms - md) / md

    • Where ms is the mass of the swollen hydrogel at equilibrium and md is the initial mass of the dry hydrogel.

Parameter Description Typical Values
Crosslinker Concentration Higher concentration leads to a denser network.1-10 wt%
This compound:Amine Ratio Stoichiometric or slight excess of acid chloride.1:1 to 1.2:1
Expected ESR Inversely related to crosslink density.5 - 50
Protocol 3: Rheological Analysis

Rheology is the study of the flow and deformation of materials and is a powerful tool for characterizing the mechanical properties of hydrogels.[20] A rotational rheometer is used to measure the viscoelastic properties, such as the storage modulus (G') and loss modulus (G'').[21]

  • Storage Modulus (G'): Represents the elastic component and indicates the energy stored in the material during deformation. A higher G' signifies a stiffer gel.

  • Loss Modulus (G''): Represents the viscous component and indicates the energy dissipated as heat.

  • Gel Point: For a true gel, G' should be significantly greater than G'' and relatively independent of frequency.[20]

Procedure Outline:

  • Sample Loading: Place a hydrogel sample of defined geometry (e.g., a disc) onto the rheometer plate. Use a crosshatched or sandblasted plate to prevent slippage.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.[21]

  • Frequency Sweep: Conduct a frequency sweep within the LVR to evaluate the dependence of G' and G'' on the frequency. This provides information about the hydrogel's network structure.[20][22]

  • Temperature Sweep: A temperature sweep can be performed to assess the thermal stability of the hydrogel.[21][22]

Troubleshooting and Considerations

  • Incomplete Gelation: This may be due to moisture contamination of the this compound, insufficient crosslinker, or an inadequate amount of base. Ensure all reagents and glassware are dry and that molar ratios are correct.

  • Rapid Gelation: If gelation occurs too quickly, it can lead to an inhomogeneous network. Consider diluting the reactant solutions, lowering the reaction temperature, or using a less reactive crosslinker.

  • Biocompatibility: While PEG is generally considered biocompatible, it is crucial to thoroughly purify the hydrogel to remove any unreacted monomers or byproducts, which could be cytotoxic.[4][5][6][7]

Conclusion

The use of this compound provides a straightforward and efficient method for creating PEG-based hydrogels. The high reactivity of the acid chloride group allows for rapid and stable amide bond formation with multi-amine crosslinkers under mild conditions. By carefully controlling the stoichiometry of the reactants and the reaction conditions, researchers can tailor the physical and mechanical properties of the resulting hydrogels to suit a wide range of biomedical applications, from regenerative medicine to advanced drug delivery systems.[7][9] The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these versatile biomaterials.

References

m-PEG3-acid chloride in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Use of m-PEG3-acid chloride in Targeted Drug Delivery Systems

Authored by a Senior Application Scientist

Abstract

The strategic design of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing systemic toxicity. Polyethylene glycol (PEG) linkers are pivotal in this field, improving the pharmacokinetic and solubility profiles of nanocarriers.[1] This document provides a comprehensive guide to the application of this compound, a monofunctional, discrete PEG (dPEG®) reagent, for the surface modification of targeting ligands and the subsequent construction of advanced drug delivery vehicles. We will explore the underlying chemical principles, provide detailed, field-tested protocols for conjugation and nanoparticle assembly, and outline essential characterization and validation techniques.

Introduction: The Strategic Advantage of this compound

This compound is a versatile bioconjugation reagent characterized by three key features: a methoxy (m) cap, a three-unit PEG spacer, and a highly reactive acid chloride terminus.[2][3]

  • Methoxy Cap: The terminal methyl group renders the PEG monofunctional, preventing unwanted crosslinking reactions and ensuring a single point of attachment.[2]

  • PEG3 Spacer: The short, hydrophilic PEG chain imparts several critical advantages. It increases the aqueous solubility of conjugated molecules, reduces steric hindrance, and can shield the drug delivery system from opsonization and phagocytosis, thereby prolonging systemic circulation time.[1][4]

  • Acid Chloride Group: This functional group is a highly reactive derivative of a carboxylic acid. It reacts readily and efficiently with primary amines (e.g., lysine residues on proteins) and alcohols under mild, anhydrous conditions to form stable amide or ester bonds, respectively.[5] This high reactivity obviates the need for pre-activation steps common with standard carboxylic acid linkers (e.g., using EDC/NHS), streamlining the conjugation workflow.[2][5]

These properties make this compound an ideal choice for creating well-defined, functionalized components for targeted drug delivery systems such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and ligand-targeted nanoparticles.[5][6]

Core Experimental Protocols

The following protocols provide a robust framework for utilizing this compound. Researchers must recognize that optimal conditions are often target-dependent and empirical optimization is crucial for success.

Protocol I: Conjugation of this compound to a Targeting Ligand (e.g., Monoclonal Antibody)

This protocol details the formation of a stable amide bond between the this compound linker and primary amine groups (e.g., lysine ε-amino groups) on a monoclonal antibody (mAb).

Causality: The acid chloride is highly susceptible to hydrolysis. Therefore, all reagents, solvents, and reaction vessels must be anhydrous to prevent quenching of the linker and ensure maximal conjugation efficiency. A non-nucleophilic base is added to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction, driving the reaction to completion and preventing potential acid-induced damage to the antibody.

Workflow Diagram: Ligand PEGylation

G reagent This compound in Anhydrous Solvent reaction Conjugation Reaction (Anhydrous Conditions, + Base) reagent->reaction antibody Targeting Ligand (Antibody) in Anhydrous Coupling Buffer antibody->reaction purification Purification (e.g., SEC, TFF) reaction->purification Quench unreacted linker product PEGylated Ligand (Ready for Nanoparticle Assembly) purification->product Buffer exchange

Caption: Workflow for conjugating this compound to an antibody.

Materials:

  • This compound

  • Targeting Antibody (e.g., Trastuzumab): ≥ 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)

  • Anhydrous non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into an amine-free buffer (e.g., PBS) to a final concentration of 2-10 mg/mL. Common buffers like Tris are incompatible as they contain primary amines.

    • Ensure the antibody solution is sterile and free of aggregates.

  • Reagent Preparation (Perform Immediately Before Use):

    • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Under anhydrous conditions (e.g., in a glove box or under a stream of argon), prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the antibody solution.

    • Add DIPEA to the antibody solution to a final concentration of ~20 mM.

    • Initiate the reaction by adding the this compound stock solution dropwise to the antibody solution while gently stirring. The molar ratio of linker to antibody is a critical parameter to optimize.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching:

    • To stop the reaction and quench any unreacted acid chloride, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated linker, solvent, and quenching reagents by purifying the PEGylated antibody.

    • Size Exclusion Chromatography (SEC) is highly effective for this purpose.

    • Alternatively, for larger volumes, Tangential Flow Filtration (TFF) can be used for purification and buffer exchange into the final storage buffer (e.g., PBS, pH 7.4).

  • Characterization & Storage:

    • Determine the final protein concentration (e.g., via A280 measurement) and the degree of labeling (DOL) or PEG-to-antibody ratio (PAR) using techniques like MALDI-TOF mass spectrometry or analytical Hydrophobic Interaction Chromatography (HIC).

    • Store the purified conjugate at 4°C (short-term) or aliquoted at -80°C (long-term).

Optimization & Troubleshooting:

ParameterRecommended RangeRationale & Expert Insights
Linker:Antibody Molar Ratio 5:1 to 30:1Start with a 10:1 ratio. Increasing the ratio generally increases the average DOL but can lead to aggregation if too high. The optimal ratio is antibody-specific.[7]
Reaction pH 7.2 to 8.5 (adjusted with base)While the reaction proceeds, maintaining a slightly basic pH ensures the primary amines on lysine residues are deprotonated and thus maximally nucleophilic.[7]
Reaction Time 1 to 2 hoursThe acid chloride reaction is rapid. Longer times are typically unnecessary and may increase the risk of antibody denaturation or aggregation.
Solvent Concentration <10% v/vThe organic solvent (DMSO/DMF) is necessary to dissolve the linker, but high concentrations can denature the antibody. Keep the final concentration as low as possible.[7]
IssuePotential CauseRecommended Solution
Low DOL / No Conjugation Hydrolysis of this compoundEnsure all solvents, reagents, and labware are strictly anhydrous. Prepare linker solution immediately before use.
Inactive antibody aminesEnsure the reaction buffer is amine-free and at the correct pH.
Aggregation / Precipitation High DOLDecrease the linker:antibody molar ratio.
High antibody concentrationPerform the conjugation at a lower antibody concentration (<5 mg/mL).[7]
High organic solvent concentrationReduce the final percentage of DMSO/DMF in the reaction mixture.
Protocol II: Formulation of Targeted Micelles via Nanoprecipitation

This protocol describes the self-assembly of an amphiphilic block copolymer (e.g., PLGA-PEG-Ligand) and a hydrophobic drug into a targeted drug delivery system. This assumes the PEGylated ligand from Protocol I is further conjugated to a hydrophobic polymer like Poly(lactic-co-glycolic acid) (PLGA).

Causality: The principle is based on the differential solubility of the block copolymer. When a solution of the polymer and drug in a water-miscible organic solvent is rapidly injected into an aqueous phase (a non-solvent for the hydrophobic blocks), the polymer chains self-assemble. The hydrophobic PLGA blocks and the encapsulated drug form a solid core to minimize contact with water, while the hydrophilic, ligand-functionalized PEG blocks form a protective outer corona, ensuring colloidal stability and presenting the targeting moiety to the biological environment.[8]

Workflow Diagram: Targeted Micelle Assembly

G cluster_0 Organic Phase cluster_1 Aqueous Phase (Anti-Solvent) polymer Amphiphilic Polymer (e.g., Ligand-PEG-PLGA) injection Rapid Injection & Stirring polymer->injection drug Hydrophobic Drug drug->injection assembly Self-Assembly (Nanoprecipitation) injection->assembly water Water or Buffer water->injection evaporation Solvent Evaporation assembly->evaporation product Targeted Micelles in Aqueous Suspension evaporation->product

Caption: Nanoprecipitation method for forming targeted drug-loaded micelles.

Materials:

  • Ligand-PEG-PLGA conjugate

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Water-miscible organic solvent (e.g., Acetonitrile, Acetone)

  • Aqueous phase: Deionized water or PBS

  • Magnetic stirrer and stir bar

  • Dialysis membrane (MWCO appropriate for removing solvent and free drug)

Step-by-Step Methodology:

  • Preparation of Organic Phase:

    • Dissolve a defined amount of the Ligand-PEG-PLGA polymer and the hydrophobic drug in the organic solvent (e.g., 20 mg polymer and 4 mg drug in 2 mL of acetonitrile). Ensure complete dissolution.[8]

  • Nanoprecipitation:

    • Place the aqueous phase (e.g., 20 mL of deionized water) in a clean beaker with a magnetic stir bar and stir at a moderate speed (e.g., 600 rpm).

    • Using a syringe pump for a controlled flow rate, inject the organic phase drop-wise into the center of the vortex of the stirring aqueous phase. A rapid, turbulent mixing is key to forming small, uniform nanoparticles.

  • Solvent Removal:

    • Allow the resulting nanoparticle suspension to stir at room temperature for several hours (e.g., 4-6 hours) in a fume hood to allow the organic solvent to evaporate.

  • Purification:

    • To remove any non-encapsulated drug and remaining solvent, purify the micelle suspension.

    • Dialysis against a large volume of deionized water or PBS for 24-48 hours, with several changes of the dialysis buffer, is a common and effective method.[9]

  • Concentration and Sterilization:

    • If necessary, concentrate the purified micelle suspension using centrifugal filter units.

    • For cell-based assays, sterilize the final formulation by passing it through a 0.22 µm syringe filter.

Characterization and Quality Control

Thorough characterization is essential to ensure the synthesized targeted drug delivery system meets the required specifications for preclinical evaluation.

TechniqueParameter MeasuredTypical Expected Outcome
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Monomodal distribution, Diameter: 50-200 nm, PDI < 0.2 (indicates a homogenous population).[10]
Zeta Potential Analysis Surface ChargeNear-neutral or slightly negative zeta potential (-10 to 0 mV), indicating successful PEG shielding of the core charge.
Transmission Electron Microscopy (TEM) Morphology, Size ConfirmationSpherical morphology, confirmation of size obtained from DLS.[10]
UV-Vis or Fluorescence Spectroscopy Drug Loading Content (DLC) & Encapsulation Efficiency (EE)High EE (>80%) and DLC (e.g., 5-15% w/w), depending on the drug and polymer.
Analytical SEC/HIC Confirmation of Conjugation, PurityShift in retention time post-conjugation compared to the unconjugated antibody; assessment of unbound ligand.

Calculating Drug Loading and Encapsulation Efficiency:

  • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Validation: A Targeted Cytotoxicity Assay

The ultimate goal is to demonstrate target-specific cell killing. This protocol compares the efficacy of the targeted nanoparticles against non-targeted controls.

Mechanism of Action Diagram

G NP Targeted Nanoparticle (Ligand-PEG Shell, Drug Core) Receptor Target Receptor (Overexpressed on Cancer Cell) NP->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Cell Cancer Cell Membrane Endosome Endosome Endocytosis->Endosome Release Drug Release (e.g., Low pH, Enzymes) Endosome->Release 3. Escape/Release Drug Free Drug Release->Drug Target Intracellular Target (e.g., Microtubules, DNA) Drug->Target 4. Action Apoptosis Apoptosis / Cell Death Target->Apoptosis 5. Effect

Caption: Mechanism of targeted nanoparticle uptake and drug action.

Methodology:

  • Cell Lines: Use a pair of cell lines: one that overexpresses the target receptor (Target-Positive) and one with low or no expression (Target-Negative).

  • Treatment Groups:

    • Targeted Nanoparticles (Ligand-PEG-PLGA-Drug)

    • Non-Targeted Nanoparticles (mPEG-PLGA-Drug)

    • Free Drug

    • Untreated Control (Vehicle)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of each formulation.

    • Incubate for 48-72 hours.

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo® assay).

  • Analysis:

    • Plot cell viability versus concentration and calculate the half-maximal inhibitory concentration (IC50) for each treatment group in both cell lines.

  • Expected Outcome: The targeted nanoparticles should exhibit a significantly lower IC50 value in the Target-Positive cell line compared to the Target-Negative cell line and the non-targeted nanoparticles, demonstrating receptor-mediated efficacy.

Conclusion

This compound is a powerful and efficient reagent for the development of sophisticated, targeted drug delivery systems. Its high reactivity simplifies conjugation workflows, while the incorporated PEG spacer provides the essential "stealth" and solubility characteristics required for in vivo applications. The protocols and validation strategies outlined in this guide provide a comprehensive foundation for researchers to design, synthesize, and characterize novel nanotherapeutics with enhanced precision and efficacy.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG3-acid chloride conjugation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: m-PEG3-Acid Chloride Conjugation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound conjugation. As a Senior Application Scientist, I understand that achieving high yields in bioconjugation is paramount to the success of your research, whether you are developing antibody-drug conjugates (ADCs), creating PROTACs, or modifying therapeutic proteins. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experiments.

This compound is a potent reagent due to the high reactivity of the acid chloride group. However, this same reactivity makes it exquisitely sensitive to environmental conditions, often leading to frustratingly low yields. This resource will help you navigate these challenges.

Core Principles: The Chemistry of Amine Acylation

Success in troubleshooting begins with a firm grasp of the reaction mechanism. The conjugation of this compound to a primary or secondary amine is a nucleophilic acyl substitution .

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. For this to occur efficiently, the amine must be in its neutral, deprotonated state (R-NH₂), not its protonated, non-nucleophilic ammonium form (R-NH₃⁺).

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a base present in the reaction mixture, to yield the final, stable amide bond.

The primary competing reaction, and the most common cause of low yield, is hydrolysis . Water is also a nucleophile and will attack the acid chloride in the same manner as the amine. This reaction is often faster than aminolysis and results in the formation of the unreactive m-PEG3-carboxylic acid, terminating the conjugation pathway.

Diagram: Reaction and Competing Hydrolysis Pathway

G cluster_0 Desired Reaction Pathway (Aminolysis) cluster_1 Competing Side Reaction (Hydrolysis) reagent m-PEG3-COCl (Acid Chloride) product Stable Amide Conjugate (m-PEG3-CONH-R) reagent->product + R-NH₂ (Anhydrous Solvent + Base) amine Target Amine (R-NH₂) amine->product reagent_h m-PEG3-COCl (Acid Chloride) hydrolyzed Inactive Byproduct (m-PEG3-COOH) reagent_h->hydrolyzed + H₂O (Trace Moisture) water Water (H₂O) (Contaminant) water->hydrolyzed

Caption: Desired aminolysis vs. competing hydrolysis of this compound.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during this compound conjugations.

Question 1: My conjugation yield is extremely low or zero. What is the most likely cause?

Answer: The overwhelming primary cause is the hydrolysis of the this compound reagent before it has a chance to react with your target molecule.[1][2] This can happen due to:

  • Improper Reagent Handling: Exposure of the stock reagent to atmospheric moisture.

  • Contaminated Solvents: Using solvents that are not certified anhydrous.

  • Wet Glassware: Failure to properly dry reaction vessels.

  • Moisture in Target Molecule Sample: Lyophilized proteins or other substrates can retain bound water.

Question 2: How must I store and handle the this compound reagent?

Answer: Strict adherence to storage and handling protocols is non-negotiable for this reagent.

  • Storage: Store the reagent at –20°C in a tightly sealed, moisture-free container, preferably within a desiccator.[1][2][3]

  • Handling: Before opening the vial, always allow it to warm to room temperature for at least 15-20 minutes. Opening a cold vial will cause moisture from the air to condense directly onto the reagent, leading to rapid degradation. Use under an inert atmosphere (argon or nitrogen) whenever possible.[1][4]

Question 3: Which solvents and bases are appropriate for this reaction?

Answer: The choice of solvent and base is critical to favor the desired reaction.

  • Solvents: You must use anhydrous, aprotic solvents. Recommended options include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). Avoid protic solvents like water, methanol, or ethanol at all costs, as they will react with the acid chloride.

  • Base: A non-nucleophilic base is required to neutralize the HCl byproduct generated during the reaction.[5] Using a nucleophilic base will result in it competing with your target molecule.

    • Recommended: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • To Avoid: Pyridine, ammonia, or any primary/secondary amines other than your target. A 2-3 fold molar excess of the base is typically recommended.

Question 4: Can I perform this conjugation in an aqueous buffer if my protein is not soluble in organic solvents?

Answer: This is exceptionally difficult and generally not recommended. The half-life of an acid chloride in an aqueous environment is on the scale of seconds. While classic "Schotten-Baumann" conditions (a two-phase system with vigorous stirring and a high concentration of base) exist for this type of reaction in organic chemistry, they are rarely compatible with sensitive biomolecules.

Recommendation: If your molecule requires an aqueous buffer, you should strongly consider using a more water-stable PEGylation reagent, such as an m-PEG-NHS ester , which is designed for reactions in buffered aqueous solutions at a controlled pH.[6][7][8]

In-Depth Troubleshooting Workflow

If the initial FAQs do not resolve your low yield issue, a more systematic approach is required.

Diagram: Systematic Troubleshooting Workflow

G start Low Conjugation Yield Detected q1 Step 1: Verify Reagent Integrity start->q1 a1 Check m-PEG3-COCl activity. (Test reaction, NMR/IR) Check target amine purity/concentration. q1->a1 Check q2 Step 2: Scrutinize Reaction Environment a2 Use oven/flame-dried glassware. Use fresh, certified anhydrous solvents. Run under inert atmosphere (Ar/N₂). q2->a2 Check q3 Step 3: Optimize Reaction Parameters a3 Adjust molar ratio (↑ PEG). Optimize base equivalents (2-3 eq). Adjust temperature (0°C to RT). Check addition order. q3->a3 Check end_ok High Yield Achieved a1->q2 a2->q3 a3->end_ok

Caption: A step-by-step workflow for troubleshooting low conjugation yield.

Step 1: Verify Reagent & Substrate Integrity

  • This compound: Has the reagent been handled properly? If there is any doubt, perform a small-scale test reaction with a simple, inexpensive amine (e.g., benzylamine) and analyze the result by TLC or LC-MS. If no product is formed, the reagent has likely hydrolyzed and should be discarded.

  • Target Molecule: Confirm the purity and concentration of your amine-containing molecule. Ensure it has not degraded and that the amine group is available. If your amine is stored as a salt (e.g., an HCl or TFA salt), you will need to use an additional equivalent of base to neutralize it before the reaction can proceed.

Step 2: Scrutinize the Reaction Environment for Moisture

  • Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use.

  • Solvents: Use fresh, sealed bottles of anhydrous solvents with a low water content specification (<50 ppm). Never use solvents from bottles that have been open for a long time.

  • Inert Atmosphere: For best results, perform the entire reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.

Step 3: Optimize Reaction Conditions

  • Order of Addition: A common successful strategy is to dissolve the amine target and the non-nucleophilic base in the anhydrous solvent first. Then, slowly add the this compound (dissolved in a small amount of anhydrous solvent) to the reaction mixture, often at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity.

  • Stoichiometry: A molar excess (typically 1.2 to 5 equivalents) of the this compound is often used to drive the reaction to completion. This should be optimized for your specific substrate.[9]

  • Temperature & Time: These reactions are typically fast. They are often started at 0°C and allowed to warm to room temperature over 1-4 hours. Monitor the reaction's progress to determine the optimal time.[8]

Step 4: Analyze Reaction Progress

  • Don't wait until the end to discover a failure. If possible, monitor the reaction by taking small aliquots at different time points. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can show the consumption of your starting material and the appearance of the desired product.

Data & Parameter Summary

This table summarizes key experimental parameters and their rationale for optimizing your conjugation reaction.

ParameterRecommended ConditionRationale & Scientific Justification
Solvent Anhydrous DCM, DMF, DMSOMust be aprotic and free of water to prevent hydrolysis of the highly reactive acid chloride.
Base 2-3 eq. of TEA or DIPEAA non-nucleophilic base is required to neutralize the HCl byproduct without competing in the reaction.
Temperature 0°C to Room Temperature (25°C)The reaction is highly exothermic. Starting at a lower temperature helps control the reaction rate and minimize potential side reactions.[8]
Molar Ratio (PEG:Amine) 1.2:1 to 5:1A molar excess of the PEG reagent helps to drive the reaction towards completion, especially if the target amine is precious.[9]
Atmosphere Inert (Argon or Nitrogen)Crucial for excluding atmospheric moisture, which is a primary cause of reagent hydrolysis and reaction failure.
Reaction Time 1 - 4 hoursThese reactions are typically rapid. Progress should be monitored to avoid potential degradation from prolonged reaction times.[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary Amine

This is a general guideline. Molar ratios and concentrations should be optimized for your specific application.

  • Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

  • Reagent Setup: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled balloon), dissolve your amine-containing substrate (1.0 eq.) and anhydrous DIPEA (2.5 eq.) in anhydrous DCM. Stir the solution at 0°C (ice bath).

  • PEG Reagent Addition: In a separate, dry vial, dissolve this compound (1.5 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Using a dry syringe, add the this compound solution dropwise to the stirring substrate solution at 0°C over 5 minutes.

  • Incubation: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours.

  • Monitoring: Check for the consumption of the starting material and the formation of a new, more polar spot by TLC (e.g., using a 10% Methanol in DCM mobile phase).

  • Quenching & Workup: Once the reaction is complete, quench any remaining acid chloride by adding a small amount of anhydrous methanol. The solvent can then be removed under reduced pressure, and the crude product can be purified by flash column chromatography.

References

Technical Support Center: Preventing Hydrolysis of m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling m-PEG3-acid chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the hydrolysis of this highly reactive PEGylation reagent. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can significantly improve the yield and purity of your conjugated products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with this compound, focusing on the primary challenge of preventing its premature hydrolysis.

Problem 1: Low Yield of PEGylated Product and Presence of a Carboxylic Acid Impurity.

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the hydrolyzed m-PEG3-acid (m-PEG3-COOH).

  • The yield of the desired amide or ester product is substantially lower than expected.

Root Cause Analysis: The acid chloride functional group is highly electrophilic and reacts readily with water, a nucleophile, to form the corresponding carboxylic acid.[1][2] This hydrolysis reaction competes with the desired reaction with your target molecule (e.g., an amine or alcohol). The presence of even trace amounts of moisture in your reaction setup can lead to significant hydrolysis.

Solutions:

1. Rigorous Anhydrous Technique:

  • Glassware: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen) in a desiccator.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often packaged under an inert atmosphere. If you are using a freshly opened bottle, this is sufficient. For previously opened bottles, or if you are unsure of the water content, it is best to dry the solvent using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated molecular sieves).

  • Reagents: Ensure all other reagents, including your substrate and any bases, are as dry as possible. If your substrate is a salt, ensure it has been properly dried.

  • Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (argon or nitrogen). This can be achieved using a Schlenk line or a glovebox. A simple balloon filled with inert gas can also be effective for smaller-scale reactions.

2. Strategic Reagent Addition:

  • Order of Addition: Dissolve your amine or alcohol substrate in the anhydrous solvent first. If a base is required, add it to this solution. The this compound should be the last reagent added to the reaction mixture. This ensures that the highly reactive acid chloride is immediately in the presence of your desired nucleophile, maximizing the chances of the desired reaction occurring over hydrolysis.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture, preferably at a low temperature (e.g., 0°C), to control the reaction rate and minimize side reactions.[3]

Problem 2: Inconsistent Reaction Outcomes and Poor Reproducibility.

Symptoms:

  • Running the same reaction under what appear to be identical conditions results in varying yields of the desired product and inconsistent levels of the hydrolyzed byproduct.

Root Cause Analysis: Inconsistent control over reaction parameters, particularly moisture and temperature, is the most likely cause. The high reactivity of acid chlorides makes them very sensitive to minor variations in the experimental setup.[4]

Solutions:

1. Standardize Your Protocol:

  • Develop a detailed, step-by-step standard operating procedure (SOP) for your PEGylation reaction and adhere to it strictly for every experiment.

  • Document every detail, including the source and grade of reagents, the method used for drying glassware and solvents, and the specific inert atmosphere setup.

2. Temperature Control:

  • Acid chloride reactions are often exothermic.[5] Maintaining a consistent and low temperature is crucial. Use an ice bath (0°C) or a dry ice/acetone bath for even lower temperatures, and monitor the internal reaction temperature if possible.

3. Use of a Tertiary Amine Base:

  • The reaction of an acid chloride with an amine or alcohol generates one equivalent of hydrochloric acid (HCl).[6] This HCl can protonate your amine nucleophile, rendering it unreactive. To prevent this, a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to the reaction mixture to act as an HCl scavenger.[7][8]

  • Important Note: The base itself must be anhydrous. Use a freshly opened bottle or distill it over a suitable drying agent.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to prevent degradation?

A1: Proper storage and handling are critical. This compound is highly sensitive to moisture.[9] It should be stored at –20°C in a tightly sealed container, preferably under an inert atmosphere.[10][11] Before use, allow the container to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold reagent. Handle the reagent quickly in a dry environment, such as a glovebox or under a stream of inert gas.

Q2: What are the best solvents for reactions with this compound?

A2: The best solvents are anhydrous, aprotic solvents in which both the this compound and your substrate are soluble. Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

Always use a high-purity, anhydrous grade of these solvents.[12]

Q3: Can I use an aqueous buffer for my reaction if my protein is not soluble in organic solvents?

A3: Using aqueous buffers is extremely challenging and generally not recommended for reactions with acid chlorides due to their rapid hydrolysis in water.[7] However, if absolutely necessary, a Schotten-Baumann reaction can be attempted. This involves using a biphasic system (e.g., an organic solvent and an aqueous base solution) or a large excess of a base in the aqueous phase to facilitate the reaction.[13] The success of this approach is highly dependent on the specific substrate and reaction conditions, and significant optimization will be required. Alternative PEGylation reagents, such as PEG-NHS esters, are much better suited for reactions in aqueous buffers.[9]

Q4: My reaction still shows signs of hydrolysis even after taking all precautions. What else could be going wrong?

A4: If you have rigorously excluded moisture, consider the following:

  • Purity of Starting Materials: Impurities in your substrate or base could be a source of water.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Base-Induced Side Reactions: While tertiary amines are used as HCl scavengers, some research suggests that under certain conditions, they can react with acid chlorides, potentially leading to the formation of ketenes or other byproducts.[14] If you suspect this is an issue, you could try using a different, more sterically hindered base like 2,6-lutidine or a proton sponge.

Q5: How do I purify my PEGylated product away from the hydrolyzed m-PEG3-acid?

A5: The purification strategy will depend on the properties of your product.

  • Chromatography: The difference in polarity between your desired product and the m-PEG3-carboxylic acid byproduct often allows for separation by column chromatography (e.g., silica gel or reversed-phase HPLC).

  • Extraction: If your product is soluble in an organic solvent and the hydrolyzed acid is in its carboxylate salt form (after a basic workup), a liquid-liquid extraction can be effective.

  • Size Exclusion Chromatography (SEC): For larger molecules like proteins, SEC is an excellent method to separate the higher molecular weight PEGylated conjugate from the smaller, unreacted PEG reagent and its hydrolysis byproduct.[15][]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate proteins based on changes in their surface charge after PEGylation.[]

Experimental Protocols & Diagrams

General Protocol for the Anhydrous Acylation of an Amine

This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized for your specific substrate.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Dissolve the amine substrate (1.0 eq.) and anhydrous TEA (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • In a separate, dry flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Slowly add the this compound solution to the stirred amine solution at 0°C over 10-15 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Proceed with the appropriate workup and purification procedure.

Diagrams

// Nodes AcidChloride [label="m-PEG3-COCl\n(Acid Chloride)"]; Water [label="H₂O\n(Water)"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="m-PEG3-COOH\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl [label="HCl"];

// Edges AcidChloride -> Intermediate [label="Nucleophilic Attack\n(H₂O on C=O)"]; Water -> Intermediate [style=invis]; Intermediate -> Product [label="Elimination of Cl⁻"]; Intermediate -> HCl [label="Proton Transfer"]; } caption [label="Figure 1. Mechanism of this compound hydrolysis.", shape=plaintext, fontsize=11]; enddot

// Edges Dry_Glassware -> Anhydrous_Solvent -> Inert_Atmosphere -> Dissolve_Substrate [style=bold, color="#4285F4"]; Dissolve_Substrate -> Cool -> Add_PEG -> Monitor [style=bold, color="#34A853"]; Monitor -> Quench -> Purify [style=bold, color="#FBBC05"];

} caption [label="Figure 2. Recommended workflow for preventing hydrolysis.", shape=plaintext, fontsize=11]; enddot

Data Summary Table
ParameterRecommendationRationale
Solvent Anhydrous, aprotic (DCM, THF, DMF)Prevents the primary side reaction of hydrolysis.[17]
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side reactions.[3]
Atmosphere Inert (Argon or Nitrogen)Excludes atmospheric moisture.[10][11]
Base Non-nucleophilic tertiary amine (e.g., TEA, DIPEA)Scavenges HCl byproduct without competing with the nucleophile.[8]
Reagent Storage -20°C, under desiccant/inert gasMaintains reagent integrity and prevents degradation.[10][11]

References

Technical Support Center: Optimizing Amide Coupling Reactions with m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful application of m-PEG3-acid chloride in your research. This guide is designed for researchers, scientists, and drug development professionals who are leveraging PEGylation to enhance the properties of their molecules. Here, we will delve into the critical parameters of the acylation reaction between this compound and primary or secondary amines, providing you with troubleshooting advice and robust protocols to ensure reproducible, high-yield results.

Core Reaction Principles: The "Why" Behind the "How"

The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution.[1][2] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1][3] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming a stable amide bond.[1][3]

A critical, and often overlooked, byproduct of this reaction is hydrochloric acid (HCl).[4][5] Amines are basic and will readily react with the generated HCl to form an ammonium salt.[4][5] This protonated amine is no longer nucleophilic and cannot react with the acid chloride, effectively halting your reaction and reducing the yield by up to 50% if left unaddressed.[4] Therefore, the inclusion of a base is non-negotiable for driving the reaction to completion.

Visualizing the Core & Competing Reactions

The following diagram illustrates the desired reaction pathway versus the primary side reactions that can impede success.

G cluster_main Desired Amide Formation Pathway cluster_side Competing Side Reactions reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Desired m-PEG3-Amide Product intermediate->product Chloride Elimination hcl HCl Byproduct intermediate->hcl hcl_side HCl amine_reagent Amine (R-NH2) quenched_amine Quenched Amine (R-NH3+Cl-) (Non-nucleophilic) amine_reagent->quenched_amine hcl_side->quenched_amine peg_reagent This compound hydrolysis_product m-PEG3-acid (Hydrolysis) peg_reagent->hydrolysis_product water Trace H2O water->hydrolysis_product Hydrolysis

Caption: Desired reaction pathway vs. common side reactions.

Troubleshooting Guide: Common Problems & Proven Solutions

This section addresses the most frequent challenges encountered during the coupling of this compound with amines.

Q1: My reaction yield is very low, or the reaction did not proceed. What went wrong?

A1: This is the most common issue and typically points to one of three culprits:

  • Inadequate HCl Scavenging: As discussed, the HCl generated during the reaction will protonate your starting amine, rendering it inactive.[3][4] If you do not include a base, or use an insufficient amount, your yield will be significantly reduced.

    • Solution: Use at least two equivalents of your reactant amine (one to react, one to act as the base) or, more preferably, use one equivalent of your amine and 1.5-2.0 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA).[3][6] This ensures your primary amine remains deprotonated and nucleophilic.[3]

  • Reagent Hydrolysis: Acid chlorides are highly reactive and susceptible to hydrolysis by moisture, converting the starting material into the unreactive corresponding carboxylic acid (m-PEG3-acid).[3][7]

    • Solution: Ensure your glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., DCM, THF, DMF) and handle the this compound quickly under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[7] Store the reagent at -20°C in a desiccated environment.[7][8]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines, such as anilines, are less nucleophilic and react more slowly.[3]

    • Solution: For these less reactive amines, you may need to gently heat the reaction or allow for longer reaction times. Using a stronger, non-nucleophilic base can also help drive the reaction forward.[3]

Q2: I see multiple spots on my TLC/multiple peaks in my LC-MS that are not my starting material or desired product. What are these side products?

A2: The presence of multiple products often indicates either hydrolysis or multi-PEGylation, especially if your amine-containing molecule has more than one reactive site.

  • Hydrolysis Product: The m-PEG3-acid resulting from the hydrolysis of the acid chloride is a common impurity.[3]

    • Solution: Follow the stringent anhydrous techniques mentioned in A1. During workup, a wash with a mild aqueous base (like sodium bicarbonate solution) can help remove this acidic impurity.

  • Multi-PEGylated Species: If your substrate has multiple amine groups (e.g., a peptide with several lysine residues), you can get a mixture of mono-, di-, tri-, and higher-order PEGylated products.[9]

    • Solution: Control the stoichiometry carefully. Use a limiting amount of the this compound (e.g., 0.8 to 1.0 equivalent relative to the amine) to favor mono-PEGylation. Adding the acid chloride solution slowly to the reaction mixture can also help control the reaction.[3] Purification will be essential to isolate the desired species.

Q3: The purification of my PEGylated product is difficult. How can I improve the separation?

A3: PEGylated molecules can be challenging to purify due to their increased solubility in various solvents and the potential for a heterogeneous mixture of products.[10]

  • Chromatography Selection:

    • Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a molecule, SEC is highly effective at separating PEGylated products from unreacted starting materials and small molecule impurities.[10][]

    • Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEG chains can shield the charges on a protein or molecule, altering its interaction with the IEX resin. This property can be exploited to separate species with different degrees of PEGylation.[10][]

    • Reverse-Phase HPLC (RP-HPLC): Often used for final polishing and analysis, RP-HPLC can separate PEGylated isomers and products with different degrees of PEGylation.[12]

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for this reaction? A: Aprotic solvents are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices as they are unreactive towards the acid chloride and do a good job of solvating the reactants.[6] Always use the anhydrous grade.

Q: At what temperature should I run the reaction? A: The reaction is typically exothermic. It's best practice to start the reaction at 0°C (ice bath) and then allow it to warm to room temperature.[3] Add the this compound solution dropwise to the amine solution to maintain temperature control.[3]

Q: Can I use a base like pyridine? A: Yes, pyridine can be used as both a base and a catalyst.[3] However, it is often more difficult to remove during workup than TEA or DIEA due to its higher boiling point.

Q: How do I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, you can monitor the disappearance of the limiting reagent (usually the amine). LC-MS is more definitive as it allows you to track the formation of your desired product mass.[12]

Q: How do I characterize my final PEGylated product? A: A combination of techniques is recommended for full characterization.

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight and thus the degree of PEGylation.[13]

  • NMR Spectroscopy (¹H NMR): Can confirm the presence of the PEG chain and the formation of the amide bond.

  • HPLC/UPLC: Assesses the purity of the final product.[12][14] Coupling HPLC to a mass spectrometer or a charged aerosol detector (CAD) is particularly powerful for analyzing PEGylated compounds.[14][15]

Standardized Experimental Protocol

This protocol provides a general workflow for the acylation of a primary amine with this compound.

Visualizing the Experimental Workflow

G prep 1. Preparation - Dry glassware - Anhydrous solvents - Inert atmosphere (N2/Ar) reagents 2. Reagent Setup - Dissolve Amine (1 eq) & Base (1.5 eq) in DCM - Cool to 0°C prep->reagents addition 3. Slow Addition - Dissolve this compound (1.1 eq) in DCM - Add dropwise to amine solution over 15 min reagents->addition reaction 4. Reaction - Stir at 0°C for 30 min - Warm to RT - Monitor by TLC/LC-MS (2-4 h) addition->reaction workup 5. Aqueous Workup - Quench with H2O - Wash with aq. NaHCO3 - Wash with Brine - Dry organic layer (Na2SO4) reaction->workup purify 6. Purification - Concentrate solvent - Purify by column chromatography (SEC or Silica) workup->purify characterize 7. Characterization - Confirm identity and purity (MS, NMR, HPLC) purify->characterize

Caption: Step-by-step experimental workflow for PEGylation.

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add your amine (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Basification: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIEA, 1.5 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acid Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a small volume of anhydrous DCM. Slowly add this solution to the stirring amine solution dropwise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate chromatography technique (e.g., flash column chromatography on silica gel or size-exclusion chromatography) to yield the pure m-PEG3-amide.

  • Characterization: Confirm the structure and purity of the final product using MS, NMR, and HPLC.

Stoichiometry and Reagent Guide
ReagentMolar EquivalentsPurposeKey Considerations
Amine Substrate 1.0NucleophileEnsure high purity.
This compound 1.0 - 1.2Acylating AgentHighly moisture-sensitive; use slight excess to drive reaction.
Tertiary Base (TEA/DIEA) 1.5 - 2.0HCl ScavengerMust be non-nucleophilic and anhydrous.
Anhydrous Solvent (DCM/THF) -Reaction MediumMust be aprotic and free of water.

References

side reactions of m-PEG3-acid chloride with proteins and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: m-PEG3-Acid Chloride

Welcome to the technical support center for this compound applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protein PEGylation using this compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal conjugation results while minimizing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound for protein modification?

When conjugating this compound to a protein, the primary desired reaction is the formation of a stable amide bond with the ε-amino group of lysine residues. However, due to the high reactivity of the acid chloride functional group, several side reactions can occur, leading to a heterogeneous product mixture and potential loss of protein function.

The most common side reactions include:

  • Acylation of Tyrosine Residues: The hydroxyl group on the phenolic side chain of tyrosine can be acylated to form an ester linkage. This is particularly prevalent at higher pH values.

  • Acylation of Serine and Threonine Residues: The aliphatic hydroxyl groups of serine and threonine are also susceptible to acylation, forming less stable esters compared to tyrosine esters.

  • Reaction with Histidine: The imidazole ring of histidine can be acylated.

  • Hydrolysis of the Acid Chloride: In aqueous solutions, this compound can rapidly hydrolyze to the corresponding carboxylic acid (m-PEG3-acid), rendering it unreactive towards the protein. This is a significant competing reaction that reduces conjugation efficiency.

Understanding these potential side reactions is the first step in designing a successful PEGylation strategy.

Q2: How does reaction pH influence the selectivity of this compound for different amino acid residues?

The pH of the reaction buffer is a critical parameter that governs the selectivity of this compound. The nucleophilicity of the target amino acid side chains is highly dependent on their protonation state, which is in turn dictated by the pH and their respective pKa values.

  • Optimal pH for Lysine Acylation: The ε-amino group of lysine has a pKa of ~10.5. For it to act as an effective nucleophile, it must be in its unprotonated, free amine form (-NH2). Therefore, conducting the reaction at a pH between 8.0 and 9.0 provides a sufficient concentration of deprotonated lysine residues to favor amide bond formation while minimizing the risk of side reactions with other residues.

  • Increased Side Reactions at Higher pH: As the pH increases above 9.0, the deprotonation of other nucleophilic residues like tyrosine (pKa ~10.5) and the N-terminal α-amino group (pKa ~7.5-9.0) increases, making them more competitive targets for acylation. This leads to a less selective PEGylation and a more heterogeneous product.

  • Reduced Reactivity at Lower pH: At a pH below 8.0, the majority of lysine residues will be in their protonated, unreactive ammonium form (-NH3+), which significantly slows down the desired acylation reaction.

Table 1: pH-Dependent Reactivity of Amino Acid Side Chains with this compound

Amino Acid ResidueFunctional GrouppKaReactivity at pH 8.0-9.0Potential Side Product
Lysineε-Amino~10.5High (Desired) Amide (Stable)
N-terminusα-Amino~7.5-9.0ModerateAmide (Stable)
TyrosinePhenolic Hydroxyl~10.5Low to ModerateEster (Labile)
Serine/ThreonineAliphatic Hydroxyl>13LowEster (Labile)
CysteineThiol~8.5ModerateThioester (Labile)
HistidineImidazole~6.0LowAcyl-imidazole
Q3: My PEGylation efficiency is very low. What are the likely causes and how can I improve it?

Low PEGylation efficiency is a common issue that can often be traced back to a few key factors:

  • Hydrolysis of this compound: This is the most frequent cause. Acid chlorides are highly susceptible to hydrolysis in aqueous environments. If the PEG reagent is not handled properly or if the reaction conditions are not optimized, a significant portion of it will convert to the unreactive carboxylic acid before it can react with the protein.

  • Suboptimal pH: As discussed in Q2, if the reaction pH is too low, the target lysine residues will be protonated and unavailable for reaction.

  • Incorrect Stoichiometry: An insufficient molar excess of the PEG reagent will result in incomplete PEGylation.

  • Buffer Composition: Certain buffer species, such as Tris (tris(hydroxymethyl)aminomethane), contain primary amines and can compete with the protein for the PEG reagent.

To improve your PEGylation efficiency, consider the troubleshooting steps outlined in the guide below.

Troubleshooting Guide: Optimizing Your this compound PEGylation

This section provides a systematic approach to troubleshooting and optimizing your protein PEGylation experiments.

Issue 1: Low Conjugation Yield

Root Cause Analysis and Solutions:

  • Cause A: Hydrolysis of PEG Reagent

    • Solution 1: Aprotic Solvent Addition: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add this stock solution to the aqueous protein solution in a dropwise manner with gentle stirring. This minimizes the exposure of the acid chloride to water before it has a chance to react with the protein.

    • Solution 2: Reaction Time: While a longer reaction time might seem beneficial, it also increases the opportunity for hydrolysis. Monitor the reaction progress over time (e.g., using SDS-PAGE) to determine the optimal reaction time where the desired PEGylation is maximized before significant hydrolysis occurs.

  • Cause B: Suboptimal Reaction pH

    • Solution: pH Screening: Perform small-scale pilot reactions across a pH range of 7.5 to 9.5 to identify the optimal pH for your specific protein. Use a non-interfering buffer such as sodium bicarbonate or sodium borate.

  • Cause C: Inappropriate Buffer

    • Solution: Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.

Workflow for Optimizing PEGylation Efficiency

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization P1 Dissolve Protein in Amine-Free Buffer (e.g., Bicarbonate, pH 8.5) R1 Add PEG Stock to Protein Solution Dropwise (Molar Excess: 5-20 fold) P1->R1 P2 Prepare Fresh Stock of This compound in Anhydrous DMF/DMSO P2->R1 R2 Incubate at 4°C with Gentle Stirring (1-2 hours) R1->R2 A1 Quench Reaction (e.g., with Glycine) R2->A1 A2 Analyze by SDS-PAGE or Mass Spectrometry A1->A2 A3 Low Yield? Increase Molar Excess or Adjust pH A2->A3 Evaluate A4 High Yield & Good Selectivity? Proceed to Purification A2->A4 Evaluate A3->R1 Iterate

Caption: Workflow for optimizing protein PEGylation with this compound.

Issue 2: Product Heterogeneity and Non-Specific Labeling

Root Cause Analysis and Solutions:

  • Cause A: Acylation of Non-Lysine Residues

    • Solution 1: pH Control: As detailed in Q2, maintaining the pH in the optimal range of 8.0-9.0 is crucial. Avoid excursions to higher pH values where tyrosine and other residues become more reactive.

    • Solution 2: Consider Alternative PEGylation Chemistries: If high selectivity for a specific site is required and cannot be achieved with an acid chloride, consider using a less reactive but more selective PEGylating agent, such as an N-hydroxysuccinimide (NHS) ester. NHS esters are generally more stable in aqueous solutions and show a higher preference for primary amines over hydroxyl groups.

Table 2: Comparison of PEG-Acid Chloride and PEG-NHS Ester

Featurem-PEG-Acid Chloridem-PEG-NHS Ester
Reactivity Very HighHigh
Primary Target Primary Amines (Lysine)Primary Amines (Lysine)
Common Side Reactions Acylation of Tyr, Ser, Thr; HydrolysisHydrolysis
Aqueous Stability LowModerate
Optimal pH 8.0 - 9.07.2 - 8.5
Selectivity ModerateHigh
Protocol: Standard PEGylation of a Protein with this compound

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.5)

  • This compound

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M glycine or Tris, pH 8.0)

  • Reaction tubes

  • Ice bath

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Equilibrate the solution to 4°C.

  • PEG Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Stoichiometry Calculation: Calculate the volume of the PEG stock solution required to achieve the desired molar excess over the protein (a starting point of 10-fold molar excess is recommended).

  • Conjugation Reaction: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution in a dropwise manner.

  • Incubation: Incubate the reaction mixture at 4°C for 1-2 hours with gentle end-over-end mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG reagent. Incubate for 30 minutes at 4°C.

  • Analysis: Analyze the reaction products by SDS-PAGE to visualize the shift in molecular weight corresponding to the number of attached PEG chains. Further characterization can be performed using techniques like mass spectrometry or HPLC.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizing the Reaction and Side Reactions

G Protein Protein Lys-NH2 Tyr-OH Ser-OH Desired Desired Product Protein-NH-CO-PEG3-m (Stable Amide Bond) Protein:lys->Desired Side1 Side Product Protein-O-CO-PEG3-m (Labile Ester on Tyr/Ser) Protein:tyr->Side1 Protein:ser->Side1 PEG m-PEG3-COCl (this compound) PEG->Desired pH 8-9 Desired Path PEG->Side1 Higher pH Side Path Side2 Side Product m-PEG3-COOH (Hydrolyzed/Inactive PEG) PEG->Side2 Aqueous Buffer Competing Path H2O H2O (Water) H2O->Side2

Caption: Reaction pathways for this compound with a protein in aqueous buffer.

Technical Support Center: Purification of m-PEG3-acid chloride Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of m-PEG3-acid chloride conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and robust protocols for navigating the complexities of purifying these important molecules.

The this compound linker is a valuable tool for bioconjugation, offering a discrete, hydrophilic spacer and a highly reactive acid chloride functional group.[1][2] However, this high reactivity, particularly its sensitivity to moisture, presents unique challenges during the post-reaction workup and purification phases. This guide provides a structured approach to overcoming these hurdles.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the common questions that arise during its use.

Q1: What is this compound and why is it so reactive?

A1: this compound is a monofunctional polyethylene glycol (PEG) linker. Let's break down its name:

  • "m" : Stands for methoxy, a chemically inert cap on one end of the PEG chain that prevents unwanted crosslinking.[3]

  • "PEG3" : Refers to a discrete chain length of three ethylene glycol units, ensuring a uniform molecular weight and simplifying characterization.[3]

  • "acid chloride" : This is the reactive group (-COCl). It is an acyl halide, which is highly electrophilic and reacts readily with nucleophiles.[4] Its high reactivity stems from the excellent leaving group ability of the chloride ion.[5] This makes it highly efficient for conjugating to primary amines but also extremely susceptible to hydrolysis (reaction with water).[4][5]

Q2: What are the primary impurities I should expect in my crude reaction mixture?

A2: A typical conjugation reaction will result in a heterogeneous mixture. Understanding the potential impurities is the first step to designing a successful purification strategy.

  • Unreacted Substrate: The protein, peptide, or small molecule you intended to modify.

  • Excess this compound: The unreacted PEG linker.

  • Hydrolyzed Linker (m-PEG3-acid): Due to the high reactivity of the acid chloride with any trace moisture, a significant portion of the linker will likely hydrolyze back to its carboxylic acid form (m-PEG3-acid).[4][5][6] This is often the most abundant impurity.

  • Multi-PEGylated Species: If your substrate has multiple accessible nucleophilic sites (e.g., several lysine residues on a protein), you may form species with more than one PEG chain attached.[7]

Q3: How does conjugation with this compound alter my molecule's properties for purification?

A3: The attachment of the PEG chain systematically modifies the physicochemical properties of the parent molecule, which is the very basis for purification.

  • Increased Size: The addition of the PEG chain increases the molecule's hydrodynamic radius. This size difference is the principle behind purification by Size-Exclusion Chromatography (SEC).[][]

  • Altered Hydrophobicity: PEG is hydrophilic. Its conjugation to a molecule will typically decrease the overall hydrophobicity (increase polarity), which is the basis for separation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10] PEGylated molecules generally elute earlier than their unmodified counterparts in RP-HPLC.

Part 2: Strategic Purification Workflow

A successful purification strategy involves a logical flow from initial cleanup to high-resolution separation and final analysis.

G cluster_0 Phase 1: Reaction & Quenching cluster_1 Phase 2: Purification Method Selection cluster_2 Phase 3: High-Resolution Purification cluster_3 Phase 4: Analysis & Final Product A Conjugation Reaction (this compound + Substrate) B Quenching (Add Tris or Glycine) A->B Stop Reaction C Assess Conjugate MW B->C D Size-Exclusion Chromatography (SEC) Separates by Size C->D Large MW (e.g., Proteins >10 kDa) E Reversed-Phase HPLC (RP-HPLC) Separates by Hydrophobicity C->E Small MW (e.g., Peptides, Small Molecules) F Fraction Collection D->F E->F G Purity Analysis (Analytical HPLC, MS) F->G H Lyophilization / Buffer Exchange G->H I Purified Conjugate H->I

Caption: General workflow for purification of this compound conjugates.

Choosing the Right Purification Technique

The choice between SEC and RP-HPLC is the most critical decision in the purification workflow and depends almost entirely on the molecular weight (MW) and properties of your target molecule.

Technique Separation Principle Best For Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Hydrodynamic Volume (Size)[]Large molecules (Proteins, Antibodies >10 kDa)Excellent for removing small molecule impurities (linker, salts).[10][11] Gentle, preserves protein structure.[]Poor resolution for molecules of similar size (e.g., positional isomers, mono- vs. di-PEGylated).[12]
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity[]Small molecules, Peptides (<10 kDa)High resolution, capable of separating closely related species and isomers.[][13]Can denature proteins. The polydispersity of larger PEGs can cause peak broadening.[7][14]
Ion-Exchange Chromatography (IEX) Surface Charge[15]Charged molecules (Proteins, Peptides)Can separate species where PEGylation masks surface charges.[15]Less effective if the conjugate and parent molecule have similar overall charges.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
No Conjugate Formed / Very Low Yield Hydrolysis of this compound: The reagent degraded due to moisture before it could react. Acid chlorides are highly sensitive.[4][5]Ensure all solvents are anhydrous and glassware is oven-dried. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use a fresh vial of the reagent.[16]
Incorrect Reaction pH: For reaction with primary amines (e.g., lysine), the pH must be high enough to deprotonate the amine (typically pH 8-9), making it nucleophilic.[17]Use non-nucleophilic buffers like HEPES or phosphate at the appropriate pH. Avoid amine-containing buffers like Tris during the conjugation step.[17]
Multiple Peaks in HPLC Analysis Heterogeneous Product Mixture: This is expected and represents unreacted starting material, mono-PEGylated product, and potentially multi-PEGylated species.[7]This is the reason for purification. Optimize your chromatography method (gradient, column chemistry) to resolve these species.
Positional Isomers: If the substrate has multiple reactive sites, PEGylation can occur at different locations, creating isomers with slightly different properties.[]High-resolution RP-HPLC may be able to separate isomers.[13] For proteins, consider site-directed mutagenesis to limit reactive sites if a single isomer is required.
Broad Peaks in RP-HPLC PEG Polydispersity: While m-PEG3 is discrete, broader peaks can be a general issue with PEGylated molecules in RP-HPLC.[14][18]Optimize HPLC conditions: Use a slower gradient, increase column temperature (e.g., 45-60°C), or try a different stationary phase (e.g., C4 instead of C18 for larger molecules).[13]
Conjugate Aggregation: The conjugate may be precipitating on the column.Adjust mobile phase composition or pH. Ensure the sample is fully solubilized in the injection solvent.[10]
Difficulty Detecting Free PEG Linker Lack of a Strong Chromophore: PEG itself does not absorb strongly in the UV range, making it difficult to detect with standard UV detectors.[7][12]Use a universal detector such as a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) for accurate quantitation of all species.[12][19]

Part 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments. Note: Optimization is required for each specific conjugate.

Protocol 1: Purification of a Small Molecule/Peptide Conjugate via RP-HPLC

This method is ideal for purifying conjugates where the parent molecule is less than ~10 kDa.

1. Materials & Equipment:

  • HPLC System: With preparative or semi-preparative capabilities.

  • Detector: UV detector (e.g., 220 nm for peptides, 280 nm for proteins) and/or ELSD/RI for non-absorbing molecules.

  • Column: C18 or C8 stationary phase (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample: Crude reaction mixture, quenched and filtered through a 0.22 µm syringe filter.

2. Chromatographic Method:

  • Flow Rate: 4-5 mL/min (for a 10 mm ID column).

  • Column Temperature: 45°C.[13]

  • Injection Volume: Dependent on column loading capacity.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: Re-equilibrate at 5% B

3. Procedure:

  • Equilibrate the column with 5% Mobile Phase B until a stable baseline is achieved.

  • Inject the filtered crude sample onto the column.

  • Run the gradient method and collect fractions (e.g., 1-2 mL per fraction) across the eluting peaks.

  • Analyze the collected fractions using analytical RP-HPLC to determine purity.

  • Pool the fractions containing the pure conjugate.

  • Remove the solvent via lyophilization (freeze-drying).

Protocol 2: Purification of a Protein Conjugate via SEC

This method is designed to separate the larger protein conjugate from smaller unreacted materials.

1. Materials & Equipment:

  • Chromatography System: FPLC or HPLC system.

  • SEC Column: Select a column with a fractionation range appropriate for your protein conjugate (e.g., Superdex 200 or similar).

  • Mobile Phase (Elution Buffer): Phosphate-Buffered Saline (PBS) pH 7.4, or another buffer that ensures protein stability and solubility.[10]

  • Sample: Concentrated crude reaction mixture.

2. Chromatographic Method:

  • Flow Rate: As recommended by the column manufacturer (typically 0.5-1.0 mL/min).

  • Mode: Isocratic elution (the mobile phase composition does not change).[11]

  • Detection: UV at 280 nm.

3. Procedure:

  • Thoroughly degas the mobile phase and equilibrate the SEC column with at least two column volumes of buffer.

  • Inject the sample. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

  • Run the isocratic method for 1-1.5 column volumes.

  • Collect fractions corresponding to the eluting peaks. The larger conjugate will elute first, followed by the smaller unmodified protein, and finally the small molecule impurities (hydrolyzed linker, salts).[][19]

  • Analyze the purity of the fractions using SDS-PAGE and/or analytical SEC.

  • Pool the pure fractions. The product is now in the desired buffer and can be concentrated if needed.

References

Technical Support Center: Purification Strategies for Reactions Involving m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted m-PEG3-acid chloride from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the purity of your valuable PEGylated compounds.

Troubleshooting and FAQs: Navigating the Purification of PEGylated Molecules

Q1: What is the immediate and most critical step to address unreacted this compound in my reaction mixture?

A1: Quenching the Reaction.

The first and most crucial step is to quench the reaction to neutralize any remaining, highly reactive this compound. Acid chlorides are moisture-sensitive and will react exothermically with nucleophiles.[1][2] Quenching converts the unreacted acid chloride into a more stable and easily removable species, typically the corresponding carboxylic acid (m-PEG3-acid).

The Chemistry of Quenching: The unreacted this compound is rapidly hydrolyzed by adding a quenching agent like water. The lone pair of electrons on the oxygen atom of water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and deprotonation to form the carboxylic acid and hydrochloric acid (HCl).[2]

Recommended Quenching Agents:

  • Water: The most common and cost-effective quenching agent. It converts the acid chloride to a carboxylic acid.[3][4]

  • Alcohols (e.g., Methanol, Ethanol): These will form the corresponding ester, which may be suitable if it doesn't interfere with your downstream application.[4]

  • Amines: These will form a stable amide. Use this method with caution as the resulting amide may be difficult to separate from your desired product.[4]

For most applications, quenching with water is the preferred method as the resulting carboxylic acid can be easily removed in a subsequent aqueous workup.

Q2: After quenching, how do I remove the newly formed m-PEG3-carboxylic acid and other water-soluble impurities?

A2: Perform an Aqueous Workup.

An aqueous workup is a standard liquid-liquid extraction technique used to separate compounds based on their differential solubility in an organic solvent and water.[3] After quenching, your reaction mixture will likely contain your desired PEGylated product, the m-PEG3-carboxylic acid byproduct, and possibly some residual base (like triethylamine) or acid (HCl).

The Rationale Behind Aqueous Workup: The goal is to have your desired, often more non-polar, PEGylated product preferentially dissolve in the organic layer, while the charged and more polar impurities are extracted into the aqueous layer.

Step-by-Step Aqueous Workup Protocol:

  • Dilution: Dilute your reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing with a Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the m-PEG3-carboxylic acid and any HCl, forming their respective sodium salts. These salts are highly water-soluble and will partition into the aqueous layer.[3][5]

    • Caution: The reaction between bicarbonate and acid generates carbon dioxide (CO₂) gas. Vent the separatory funnel frequently to release the pressure.[6]

  • Separation: Allow the layers to separate and drain the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain your crude product.

Troubleshooting Emulsions: PEGylated compounds can sometimes act as surfactants, leading to the formation of emulsions (a stable mixture of organic and aqueous layers). If this occurs:

  • Add more brine to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Allow the mixture to stand for an extended period.

  • Filter the mixture through a pad of Celite.

Q3: My PEGylated product is still impure after the aqueous workup. What are the best chromatographic techniques for purification?

A3: Column Chromatography.

Column chromatography is a powerful technique for purifying PEG derivatives.[8] The choice of the specific chromatographic method depends on the properties of your target molecule and the impurities present.

Comparison of Chromatographic Methods:

MethodPrincipleBest ForAdvantagesDisadvantages
Normal Phase Silica Gel Chromatography Separation based on polarity.Small molecule PEG derivatives.Good for removing non-polar impurities.PEG compounds can streak, leading to poor separation. Requires careful solvent system selection.[9]
Size-Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius).[]Separating PEGylated products from unreacted starting materials of different sizes.[8][]Effective for removing low molecular weight impurities and high molecular weight aggregates.[8]May not separate molecules with similar sizes, such as PEG-dimers from PEG-monomers.[11]
Ion-Exchange Chromatography (IEC) Separation based on net charge.[][11]Purifying charged PEGylated molecules or separating isomers where PEGylation masks a charged group.[]High-resolution separation, capable of separating positional isomers.[][11]Requires the target molecule to have a net charge.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a supplementary method to IEC.[][12]Offers a different separation mechanism to IEC.Generally has lower capacity and resolution for PEGylated compounds.[]
Q4: Are there any viable non-chromatographic purification methods?

A4: Precipitation.

Precipitation can be a simple and cost-effective method for purifying PEG derivatives.[8] This technique relies on the solubility of PEG compounds in polar solvents and their insolubility in non-polar solvents.

General Precipitation Protocol:

  • Dissolve your crude PEGylated product in a minimal amount of a polar solvent (e.g., methanol, ethanol, or water).

  • Slowly add a non-polar solvent (e.g., diethyl ether or hexane) while stirring.

  • The PEGylated product should precipitate out of the solution.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with the non-polar solvent to remove any remaining impurities.[8]

This method is particularly effective for removing non-polar, small-molecule impurities. However, it may not be suitable for removing impurities with similar solubility profiles to your target compound.[8]

Visual Guides and Protocols

Decision-Making Flowchart for Purification Strategy

Purification Strategy Choosing the Right Purification Strategy start Reaction Mixture quench Quench with Water start->quench workup Aqueous Workup (NaHCO3 wash) quench->workup check_purity Check Purity (TLC, LC-MS, NMR) workup->check_purity pure Pure Product check_purity->pure Yes impure Product Still Impure check_purity->impure No size_diff Significant Size Difference? impure->size_diff charge_diff Charge Difference? size_diff->charge_diff No sec Size-Exclusion Chromatography (SEC) size_diff->sec Yes iec Ion-Exchange Chromatography (IEC) charge_diff->iec Yes solubility_diff Solubility Difference? charge_diff->solubility_diff No silica Silica Gel Chromatography precipitate Precipitation solubility_diff->silica No solubility_diff->precipitate Yes

Caption: A flowchart to guide the selection of an appropriate purification strategy.

Workflow for Quenching and Aqueous Workup

Quench and Workup Quenching and Aqueous Workup Workflow reaction Reaction Mixture (Product, unreacted this compound) add_water Add Water (Quench) reaction->add_water quenched_mixture Quenched Mixture (Product, m-PEG3-acid, HCl) add_water->quenched_mixture add_solvent Add Organic Solvent (e.g., DCM) and transfer to Separatory Funnel quenched_mixture->add_solvent add_bicarb Wash with aq. NaHCO3 add_solvent->add_bicarb separate1 Separate Layers add_bicarb->separate1 organic1 Organic Layer (Product) separate1->organic1 aqueous1 Aqueous Layer (Sodium salt of m-PEG3-acid, NaCl) separate1->aqueous1 add_brine Wash with Brine organic1->add_brine separate2 Separate Layers add_brine->separate2 organic2 Organic Layer separate2->organic2 aqueous2 Aqueous Layer separate2->aqueous2 dry_concentrate Dry (Na2SO4) and Concentrate organic2->dry_concentrate crude_product Crude Product dry_concentrate->crude_product

Caption: A step-by-step workflow for the quenching and aqueous workup process.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of m-PEG3-Acid Chloride Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly advancing field of bioconjugation and drug delivery, methoxy-polyethylene glycol (m-PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1] Among these, m-PEG3-acid chloride stands out as a highly reactive, short-chain PEGylation reagent, prized for its ability to efficiently couple with primary amines, alcohols, or thiols to form stable amide, ester, or thioester linkages.[2] The hydrophilic three-unit PEG spacer enhances aqueous solubility, while the terminal acid chloride provides a potent site for conjugation.[3][4]

However, the very reactivity that makes this compound so useful also presents significant analytical challenges.[5][6] The compound is highly susceptible to hydrolysis and can contain various process-related impurities.[7][8] Therefore, rigorous and multi-faceted analytical characterization is not merely a quality control checkbox; it is a critical necessity to ensure the identity, purity, stability, and functionality of the reagent, thereby guaranteeing the efficacy and safety of the final bioconjugate.

This guide provides a comprehensive, in-depth comparison of the essential analytical techniques for characterizing this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a self-validating analytical workflow, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to achieve robust and reliable characterization.

The Analytical Challenge: Defining the Critical Quality Attributes

Effective characterization of this compound requires a clear understanding of the key quality attributes that must be measured:

  • Identity and Structure: Is the molecule truly this compound? Confirmation of its precise chemical structure is the foundational step.

  • Purity: What is the percentage of the desired compound? This involves the detection and quantification of impurities, which can include:

    • Starting Material: Unreacted m-PEG3-acid.

    • Hydrolysis Product: The corresponding carboxylic acid formed by reaction with trace moisture.

    • Other Synthesis Byproducts: Residual reagents or side-products from the chlorination step.[9]

  • Functionality and Reactivity: Does the acid chloride group remain intact and reactive? This is paramount for its intended use in conjugation reactions.[10]

  • Stability: How does the compound's purity and integrity change over time under specific storage conditions? Given the lability of the acid chloride group, this is a crucial consideration.[11][12]

Head-to-Head Comparison of Key Analytical Techniques

No single technique can provide a complete picture of this compound's quality. A multi-modal approach is essential, with each technique offering unique strengths.

Technique Primary Application Strengths Limitations
¹H NMR Spectroscopy Structural Elucidation & Purity Estimation- Provides unambiguous structural confirmation.[13] - Can quantify purity by comparing integrals of the analyte to an internal standard. - Detects key impurities with distinct proton signals.- Less sensitive than HPLC for trace impurities. - Requires careful solvent selection (anhydrous) to prevent hydrolysis during analysis. - Peak broadening can occur in PEG compounds.[14]
Mass Spectrometry (MS) Molecular Weight Confirmation- Confirms the exact molecular weight of the target compound and impurities. - Highly sensitive. - Can be coupled with LC for impurity identification.[15]- Does not provide information on structural isomers. - Polydispersity of PEGs can complicate spectra, though less of an issue for a short PEG3.[16]
RP-HPLC Purity & Impurity Quantification- High sensitivity and resolution for separating closely related impurities.[] - The gold standard for quantitative purity analysis.[18] - Established methods are available for PEG compounds.[19]- Requires a suitable chromophore or a universal detector like CAD or ELSD, as PEGs lack strong UV absorbance.[20][21] - Method development can be time-consuming.
FTIR Spectroscopy Functional Group Confirmation- Rapid and non-destructive. - Excellent for confirming the presence of the key C=O stretch of the acid chloride, which appears at a characteristic high frequency (1790-1815 cm⁻¹).[22][23]- Primarily qualitative. - Not suitable for quantifying purity. - Water vapor can be a spectral interferant.[24]

Integrated Analytical Workflow: A Self-Validating System

To ensure the highest degree of confidence in the characterization of this compound, the techniques described above should be integrated into a logical, self-validating workflow. This approach uses the strengths of each method to cross-verify the results from the others, creating a robust and trustworthy quality profile.

G cluster_0 Synthesis & Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Final Validation & Release Synthesis Synthesis of This compound FTIR FTIR Spectroscopy Synthesis->FTIR Confirm C=O stretch HPLC RP-HPLC with CAD/ELSD FTIR->HPLC Proceed if functional group is present NMR ¹H NMR Spectroscopy HPLC->NMR Cross-validate purity % MS LC-MS HPLC->MS Identify impurity peaks Stability Stability Study (Time-point analysis by HPLC/NMR) HPLC->Stability Establish initial purity (t=0) Final_Report Certificate of Analysis NMR->Final_Report MS->Final_Report Stability->Final_Report

Caption: Integrated workflow for the characterization of this compound.

This workflow ensures trustworthiness. For example, a purity value determined by HPLC can be corroborated by the relative integration of impurity peaks in the ¹H NMR spectrum. An unknown peak in the HPLC chromatogram can be isolated and its mass determined by LC-MS to confirm its identity (e.g., the hydrolyzed acid). This multi-pronged approach leaves no room for ambiguity.

Detailed Experimental Protocols

The following protocols are provided as field-proven starting points for the key analytical methods.

Protocol 1: Purity and Impurity Profiling by RP-HPLC with Charged Aerosol Detection (CAD)

Causality: A Reversed-Phase (RP) C18 column is chosen for its ability to separate molecules based on hydrophobicity. This compound, its corresponding acid, and other potential impurities have slightly different polarities, enabling separation. A gradient elution is necessary to resolve both early-eluting polar impurities and the main analyte. Since PEGs lack a UV chromophore, a universal detector like CAD is essential for quantification.[25]

Methodology:

  • System: HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and a Charged Aerosol Detector (CAD).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 5 mL of Acetonitrile. Note: Prepare fresh to minimize hydrolysis.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Causality: ¹H NMR is the definitive technique for structural confirmation.[26] The choice of an anhydrous deuterated solvent, such as Chloroform-d (CDCl₃), is critical to prevent the rapid hydrolysis of the acid chloride group during the experiment. The chemical shifts and coupling patterns of the protons are unique fingerprints of the molecule's structure.

Methodology:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃), anhydrous.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ in a dry NMR tube, preferably under an inert atmosphere (e.g., in a glovebox).

  • Data Acquisition: Acquire a standard proton spectrum (e.g., 16 scans, 2-second relaxation delay).

  • Data Interpretation:

    • Methoxy Group (-OCH₃): A sharp singlet around 3.38 ppm (Integration = 3H).

    • PEG Backbone (-OCH₂CH₂O-): A complex multiplet region, typically between 3.5-3.8 ppm.

    • Methylene adjacent to Carbonyl (-CH₂COCl): A distinct triplet shifted downfield due to the electron-withdrawing effect of the carbonyl chloride, expected around 3.0-3.2 ppm.

    • Methylene alpha to Ester Oxygen (-OCH₂CH₂COCl): A triplet around 3.8-4.0 ppm.

    • Absence of Impurities: Look for the absence of a broad singlet corresponding to a carboxylic acid proton (-COOH) and the presence of signals for the corresponding acid's alpha-protons at a slightly different chemical shift.

Protocol 3: Functional Group Analysis by FTIR Spectroscopy

Causality: FTIR is a rapid method to confirm the presence of specific covalent bonds. The C=O bond in an acid chloride vibrates at a significantly higher frequency than in a carboxylic acid or ester due to the strong electron-withdrawing inductive effect of the chlorine atom. This makes FTIR an excellent, quick check for successful synthesis.[27]

Methodology:

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Apply a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Confirm Acid Chloride: Look for a very strong, sharp absorbance band in the range of 1790-1815 cm⁻¹ .[23] This is the characteristic C=O stretch for an acid chloride.

    • Check for Hydrolysis: The presence of a broad absorbance band in the 2500-3300 cm⁻¹ region (O-H stretch) and a carbonyl peak around 1700-1725 cm⁻¹ would indicate significant hydrolysis to the carboxylic acid.

Conclusion: A Strategy for Confidence

The characterization of this compound is a task that demands precision and a comprehensive analytical strategy. No single method is sufficient. By adopting an integrated workflow that combines the structural detail of NMR, the quantitative power of HPLC, the mass confirmation of MS, and the functional group verification of FTIR, researchers can build a self-validating system of analysis. This rigorous approach is the bedrock of scientific integrity, ensuring that the reagents used in the development of advanced therapeutics are of the highest possible quality, ultimately contributing to the safety and efficacy of next-generation medicines.

References

A Senior Application Scientist's Guide to the Validation of m-PEG3-acid chloride Conjugation using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules. This process can improve drug solubility, increase serum half-life, and reduce immunogenicity.[1][][3] The use of discrete PEG (dPEG®) linkers, such as m-PEG3-acid chloride, offers precise control over the linker length, avoiding the dispersity issues associated with traditional polymer PEGs.

This compound is a short, hydrophilic linker terminating in a highly reactive acid chloride group.[4][5] This functional group reacts readily with primary amines—found on the N-terminus of proteins or the side chains of lysine residues—to form stable, covalent amide bonds.[6][7] However, the success of any conjugation strategy hinges on rigorous analytical validation. It is not enough to simply mix the reagents; one must confirm that the desired product has been formed, quantify its purity, and characterize any unreacted materials or side products.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the validation of this compound conjugation. We will explore the causality behind experimental choices, provide detailed protocols, and compare HPLC with alternative analytical techniques to offer a comprehensive framework for robust and reliable characterization.

The Conjugation Reaction: Mechanism and Critical Parameters

The fundamental reaction involves the nucleophilic acyl substitution of a primary amine for the chloride on the carbonyl group of the this compound. The high reactivity of the acid chloride functional group makes this a rapid and efficient reaction.

G cluster_0 This compound + Primary Amine cluster_1 Amide Bond Formation reagent1 H₃CO-(CH₂CH₂O)₃-CH₂CH₂-COCl plus1 + reagent2 R-NH₂ product H₃CO-(CH₂CH₂O)₃-CH₂CH₂-CO-NH-R reagent2->product Nucleophilic Acyl Substitution plus2 + byproduct HCl G cluster_workflow Validation Workflow start Conjugation Reaction (this compound + Amine) prep Sample Preparation (Dilution in Mobile Phase) start->prep Take Aliquot hplc RP-HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detect Detection (UV and/or CAD/ELSD) hplc->detect data Data Analysis (Peak Integration, Purity Calculation) detect->data confirm Identity Confirmation (Optional LC-MS) data->confirm Assess Purity end Validated Product confirm->end Confirm Mass

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of m-PEG3-acid Chloride Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in therapeutic peptide development, enhancing solubility, stability, and circulatory half-life.[1][2] The use of short, discrete PEG linkers like 3,6,9-trioxaundecanoyl chloride (m-PEG3-acid chloride) offers precise control over the modification. However, this modification introduces unique challenges for analytical characterization. This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) workflow for peptides modified with this compound. We will explore the causality behind experimental choices, present detailed protocols, compare this modification with common alternatives, and offer field-proven insights into data interpretation and troubleshooting, establishing a self-validating framework for robust characterization.

The "Why" of Short-Chain PEGylation

The Strategic Advantage of PEGylation in Peptide Therapeutics

Native peptides often face hurdles in clinical development, including rapid renal clearance and susceptibility to proteolytic degradation. PEGylation mitigates these issues by increasing the hydrodynamic radius of the peptide and masking cleavage sites.[1][3] This leads to improved pharmacokinetic profiles and sustained therapeutic effect.[1]

Introducing this compound: A Tool for Precision

While long, polydisperse PEG chains are effective, they create a heterogeneous mixture of products that complicates characterization and quality control.[1][3] Short, monodisperse linkers like this compound provide a defined mass addition, simplifying subsequent analysis. The acid chloride reactive group offers a distinct advantage in its high reactivity towards primary amines (N-terminus and lysine side chains), enabling rapid and efficient conjugation.[4][5]

The Analytical Challenge: Unmasking PEGylated Peptides with Mass Spectrometry

Why PEGylation Complicates MS Analysis

The addition of any modification, including a short PEG chain, can alter a peptide's behavior in a mass spectrometer. Potential challenges include:

  • Changes in Ionization Efficiency: The modification can alter the peptide's gas-phase basicity, potentially suppressing or enhancing its signal.

  • Fragmentation Complexity: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) must provide sufficient energy to fragment the peptide backbone for sequence confirmation, but excessive energy can lead to preferential fragmentation of the PEG chain, obscuring localization of the modification.[6]

  • Chromatographic Shifts: The hydrophilic PEG chain alters the peptide's retention time in reversed-phase liquid chromatography (RPLC), requiring adjustments to separation methods.[7]

The Mandate for High-Resolution Mass Spectrometry

Given these challenges, high-resolution accurate-mass (HRAM) instruments, such as Orbitrap-based mass spectrometers, are not just advantageous—they are essential.[3] They allow for:

  • Unambiguous Mass Determination: Precisely measuring the mass difference between the modified and unmodified peptide to confirm successful conjugation.

  • Resolving Complex Spectra: Differentiating the target peptide from closely eluting impurities or side-products.

  • Accurate Fragment Ion Assignment: Confidently assigning fragment ions in MS/MS spectra to pinpoint the exact site of modification.[8]

Core Methodology: From Modification to Analysis

This section outlines a self-validating workflow for the modification and analysis of a model peptide with this compound.

Protocol: Peptide Modification with this compound

Objective: To covalently attach the m-PEG3 moiety to primary amine groups on a model peptide.

Materials:

  • Model Peptide (e.g., Angiotensin II)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Methodology:

  • Peptide Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Scientist's Note: A slightly basic pH (8.0-9.0) is crucial. It deprotonates the target primary amine groups (N-terminus and lysine ε-amino group), rendering them nucleophilic and ready to attack the electrophilic acid chloride.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF to create a 10 mg/mL stock solution. Add 1.5 equivalents of DIPEA to this solution.

    • Expertise & Experience: Acid chlorides are highly susceptible to hydrolysis.[4][5] Using anhydrous solvent and preparing the solution just-in-time is critical to prevent reagent degradation. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation.

  • Reaction: Add a 5-fold molar excess of the this compound solution to the peptide solution. Vortex gently and allow the reaction to proceed for 1 hour at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50 mM. Let it sit for 15 minutes.

    • Trustworthiness: Quenching with a high concentration of a primary amine like Tris is a self-validating step. It consumes any unreacted this compound, preventing unwanted side reactions and ensuring the reaction has a defined endpoint.

  • Purification: The reaction mixture now contains the modified peptide, unmodified peptide, and quenched reagent. This mixture can be purified using reversed-phase HPLC or used directly for LC-MS analysis if the goal is to assess reaction efficiency. For detailed characterization, purification is recommended.

Protocol: LC-MS/MS Analysis of the Modified Peptide

Objective: To confirm modification, determine the site of modification, and assess purity.

Instrumentation & Consumables:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column suitable for peptides (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).[3]

Methodology:

  • Sample Preparation: Dilute the quenched reaction mixture (or the purified product) in Mobile Phase A to a concentration of ~10 µg/mL.[9]

  • Chromatographic Separation:

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would be a linear ramp from 5% to 60% Mobile Phase B over 20-30 minutes.[9]

    • Scientist's Note: The PEGylated peptide will typically elute earlier than its unmodified counterpart due to the increased hydrophilicity of the PEG chain. The gradient must be optimized to ensure separation.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan (Full Scan):

      • Resolution: 70,000.

      • Scan Range: 350-1800 m/z.

      • AGC Target: 3e6.

    • MS2 Scans (dd-MS2):

      • Resolution: 17,500.

      • Isolation Window: 2.0 m/z.

      • Fragmentation: HCD with stepped collision energy (e.g., 25, 30, 35 NCE).

      • Expertise & Experience: Using stepped collision energy is a powerful technique. It ensures that across a range of peptide precursors, at least one energy level will be optimal for generating informative b- and y-ions for sequence confirmation, without excessive fragmentation of the PEG moiety.[10]

Data Interpretation: Decoding the Spectra
  • Confirming the Mass Shift:

    • The molecular weight of m-PEG3-acid is 192.2 g/mol .[11] The reaction with an amine results in the loss of HCl, so the net mass addition to the peptide is 175.08 Da (C8H13O4).

    • In the MS1 spectrum, identify the charge state envelope for the unmodified peptide and the new envelope for the modified peptide. Deconvolute these to their zero-charge mass and confirm the mass difference is ~175.08 Da.

  • Pinpointing the Modification Site with MS/MS:

    • Analyze the MS/MS spectrum of the modified peptide precursor.

    • Backbone Fragmentation: Identify the series of b- and y-ions.

    • Localization: A gap of 175.08 Da in the b-ion series or the y-ion series will pinpoint the modified amino acid. For example, if the modification is on the third residue (a lysine), the b1 and b2 ions will be unmodified, but the b3, b4, etc., ions will all show the +175.08 Da mass shift. Conversely, the high-mass y-ions will be modified, while the low-mass y-ions will be unmodified.[12]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of modification reagent is a critical experimental decision. Here, we compare this compound to common alternatives.

This compound vs. Amine-Reactive NHS Esters

N-Hydroxysuccinimide (NHS) esters are another popular choice for targeting primary amines.

FeatureThis compoundm-PEG-NHS EsterRationale & Field Insights
Reactivity Very HighHighAcid chlorides are generally more reactive than NHS esters, leading to faster reaction times. However, this high reactivity also makes them more susceptible to hydrolysis, demanding stricter anhydrous conditions.[4][5]
Reaction Byproducts HCl (scavenged by base)N-HydroxysuccinimideThe NHS byproduct is generally considered more benign and easier to remove during purification than the salts formed from scavenging HCl.
Stability Low in aqueous solutionModerate in aqueous solutionNHS esters offer a wider window for reaction conditions and are more forgiving if perfect anhydrous conditions are not met.
MS Analysis IdenticalIdenticalOnce conjugated to the peptide, the resulting amide bond is the same, and there is no difference in the mass spectrometric analysis.
Short-Chain (m-PEG3) vs. Long-Chain (e.g., m-PEG12) PEGylation
Featurem-PEG3 Modificationm-PEG12 ModificationRationale & Field Insights
Mass Addition Discrete (+175.08 Da)Discrete (+587.3 Da)The smaller mass shift of m-PEG3 is easier to handle in standard peptide MS workflows. Very large PEG chains can shift the precursor m/z outside of the optimal range for fragmentation.
Chromatography Moderate retention time shiftSignificant retention time shiftLonger PEG chains dramatically increase hydrophilicity, which can cause the peptide to elute in the void volume of a standard RPLC gradient, requiring alternative chromatography like HILIC.[7][13]
MS1 Spectrum Simple, clean isotope envelopeSimple, clean isotope envelopeAs both are discrete, monodisperse reagents, the MS1 spectra are clean, unlike polydisperse PEG reagents which show a complex distribution of masses.[2][14]
MS/MS Fragmentation Peptide backbone fragments are dominant.PEG-related fragment ions (e.g., neutral loss of C2H4O units) become more prominent, potentially complicating spectral interpretation and reducing sequence coverage.[6]

Visualizing the Process

Workflow from Modification to Data Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P Peptide in Reaction Buffer M Reaction Mixture P->M R This compound + DIPEA in DMF R->M Q Quench with Tris M->Q 1 hr @ RT L UHPLC Separation (C18 Column) Q->L MS HRAM MS (e.g., Orbitrap) L->MS MS1 MS1: Confirm Mass Shift (+175.08 Da) MS->MS1 MS2 MS2: Localize Site (b/y-ion shifts) MS->MS2

Caption: Workflow for this compound modification and analysis.

Characteristic Peptide Fragmentation

G cluster_peptide Modified Peptide Precursor Ion cluster_fragments Observed in MS/MS Spectrum N_term H-N AA1 AA1 N_term->AA1 b1 AA2 AA2 AA1->AA2 b2 Lys_mod Lys(m-PEG3) AA2->Lys_mod b3* AA4 AA4 Lys_mod->AA4 b4* AA4->Lys_mod y2* C_term C-OH AA4->C_term C_term->AA4 y1 b1_ion b1 b2_ion b2 b3_mod_ion b3* y1_ion y1 y2_mod_ion y2* b3_note * Indicates ion contains the +175.08 Da modification

Caption: Locating the modification site via b- and y-ion shifts.

Conclusion

The characterization of peptides modified with this compound is a precise and manageable task when a systematic, well-reasoned approach is employed. The high reactivity of the acid chloride group necessitates careful handling, but the reward is an efficient modification that produces a discrete, easily characterizable product. High-resolution mass spectrometry is the definitive tool for this analysis, enabling confident confirmation of the mass addition and unambiguous localization of the modification site through careful interpretation of MS/MS fragmentation data. By understanding the comparative advantages of this reagent over alternatives like NHS esters and longer PEG chains, researchers can make informed decisions to accelerate their peptide therapeutic development programs.

References

Assessing the Impact of PEGylation on Protein Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of PEGylation

For decades, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has been a cornerstone strategy in drug development. This modification offers a multitude of advantages, primarily centered around improving the pharmacokinetic and pharmacodynamic properties of biotherapeutics. By increasing the hydrodynamic size of the protein, PEGylation can significantly extend its serum half-life, enhance its stability against proteolytic degradation, improve its solubility, and reduce its immunogenicity and antigenicity.[1][2][3][4][5] These benefits often translate to reduced dosing frequency and improved patient compliance.

However, PEGylation is not a panacea. The conjugation of PEG chains, particularly when non-specific, can introduce a significant drawback: a decrease in the protein's biological activity.[3][6][7] This reduction in potency is often attributed to steric hindrance, where the bulky PEG molecule obstructs the protein's active site or binding interfaces, thereby impeding its interaction with substrates, receptors, or other target molecules.[3][8] The extent of this impact is a complex interplay of several factors, including the size and structure (linear or branched) of the PEG molecule, the number of attached PEG chains, and, most critically, the specific site of conjugation.[3][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this trade-off. We will delve into the nuances of assessing the impact of PEGylation on protein activity, offering objective comparisons, supporting experimental data, and detailed methodologies to enable the rational design and evaluation of next-generation PEGylated biotherapeutics.

The Strategic Choice: Navigating PEGylation Chemistries

The method of PEGylation dictates the location and number of PEG attachments, which in turn profoundly influences the resulting protein's activity. The evolution of PEGylation techniques has moved from random, less controlled methods to highly specific approaches.

First-Generation PEGylation: A Numbers Game

The initial approaches to PEGylation, often termed "first-generation," typically involved the random attachment of PEG to primary amines on the protein surface, such as the ε-amino groups of lysine residues and the N-terminal α-amino group.[1][10] While effective in increasing the protein's size, this non-specific approach often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to batch-to-batch variability and a significant loss of biological activity if PEGylation occurs at or near the active site.[11]

Second-Generation PEGylation: Precision and Preservation of Function

To overcome the limitations of random PEGylation, "second-generation" strategies focus on site-specific conjugation.[1][10] These methods aim to attach a single PEG molecule at a predetermined, non-critical site on the protein, thereby preserving its active conformation and biological function.[12]

Common site-specific PEGylation strategies include:

  • N-terminal PEGylation: Targeting the unique pKa of the N-terminal α-amino group allows for selective modification under controlled pH conditions.[13]

  • Thiol-reactive PEGylation: Cysteine residues, either naturally occurring or introduced through site-directed mutagenesis, provide a specific target for maleimide-activated PEGs.[1]

  • Enzymatic PEGylation: Utilizing enzymes like transglutaminase can create a covalent bond between a PEG-amine and a specific glutamine residue on the protein surface.[13]

  • GlycoPEGylation: This technique involves the enzymatic attachment of a PEG-sialic acid derivative to a natural N-glycan on the protein.[12]

The choice of PEGylation strategy is a critical experimental decision that directly impacts the final product's activity and homogeneity.

A Comparative Analysis: Native vs. PEGylated Protein Activity

The true measure of PEGylation's success lies in a careful, quantitative comparison of the modified protein's activity against its unmodified counterpart. The following tables summarize the typical trade-offs observed across different therapeutic proteins.

Table 1: Comparison of In Vitro Bioactivity

ProteinParameterNative ProteinPEGylated ProteinFold Change
Interferon α-2a Antiviral Activity (IC50)7 pg/mL50-300 pg/mL (mono-PEGylated)7-43x decrease
G-CSF Cell Proliferation (EC50)100.6 pg/mLLower potency observedVaries
Trastuzumab Fab' Binding Affinity (KD)~0.19 nM2.24 nM (2x20 kDa PEG)~12x decrease

Data compiled from publicly available information.[3]

Table 2: Comparison of In Vivo Pharmacokinetics

ProteinParameterNative ProteinPEGylated ProteinFold Change
rhTIMP-1 Plasma Half-life (mice)1.1 h28 h~25x increase
Bovine Serum Albumin Half-life13.6 minutes4.5 hours~20x increase

Data compiled from publicly available information.[1][14]

These tables highlight a common theme: a potential decrease in in vitro activity is often a necessary compromise for a dramatic improvement in in vivo stability and circulatory half-life.

Experimental Workflows for Comprehensive Assessment

A thorough evaluation of a PEGylated protein requires a multi-faceted experimental approach. Below are detailed protocols for key assays to quantify the degree of PEGylation and assess its impact on protein activity.

Quantifying the Degree of PEGylation

Before assessing activity, it is crucial to determine the extent of PEGylation.

G cluster_quantification Quantification of PEGylation start PEGylated Protein Sample tnbs TNBS Assay (for amine PEGylation) start->tnbs ms Mass Spectrometry (MALDI-TOF or ESI-MS) start->ms sec Size Exclusion Chromatography (SEC) start->sec result Degree of PEGylation (moles PEG / mole protein) tnbs->result ms->result sec->result

Caption: Workflow for quantifying the degree of PEGylation.

This protocol, adapted from the trinitrobenzenesulfonic acid (TNBS) method, is used to quantify the number of primary amine groups in a protein sample.[3][15] By comparing the number of free amines in the native and PEGylated protein, the degree of amine-directed PEGylation can be estimated.

Materials:

  • PEGylated protein sample

  • Native (unmodified) protein sample

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • 0.01% (w/v) TNBS solution in water

  • Spectrophotometer

Procedure:

  • Prepare a standard curve: Use the native protein at various known concentrations in the sodium bicarbonate buffer.

  • Prepare the sample: Prepare a solution of the PEGylated protein sample in the sodium bicarbonate buffer.

  • Reaction: To 500 µL of each standard and the PEGylated protein sample, add 250 µL of the 0.01% TNBS solution.

  • Incubation: Incubate the mixtures at 37°C for 2 hours with gentle shaking.

  • Centrifugation (if necessary): If the protein precipitates, centrifuge the samples to pellet the protein.

  • Measurement: Measure the absorbance of the supernatant at 345 nm. The absorbance is due to unreacted TNBS.

  • Calculation: Determine the concentration of free amines in the PEGylated sample by comparing its absorbance to the standard curve. The degree of PEGylation can then be calculated.

Assessing the Impact on Protein Activity

The choice of activity assay depends on the protein's function. Below are general protocols for common types of assays.

G cluster_activity Biological Activity Assessment start Native & PEGylated Protein Samples enzyme_assay Enzyme Activity Assay (e.g., kinetics, IC50) start->enzyme_assay binding_assay Binding Assay (e.g., SPR, ELISA) start->binding_assay cell_assay Cell-Based Assay (e.g., proliferation, cytotoxicity) start->cell_assay comparison Comparative Analysis (EC50, KD, IC50) enzyme_assay->comparison binding_assay->comparison cell_assay->comparison

Caption: Workflow for assessing the biological activity of PEGylated proteins.

This protocol provides a general guideline for assessing the effect of a PEGylated growth factor on cell proliferation using an MTT assay.[3]

Materials:

  • Target cell line

  • Complete culture medium

  • Native and PEGylated protein samples

  • MTT solution (5 mg/mL in PBS)

  • Detergent Reagent (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at an optimal density and incubate for 6-24 hours to allow for cell attachment.

  • Sample Preparation: Prepare serial dilutions of both the native and PEGylated protein in complete culture medium.

  • Treatment: Remove the old medium from the cells and add the protein dilutions. Include control wells with medium only. Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the detergent reagent to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the EC50 values for both the native and PEGylated proteins by plotting the absorbance against the log of the protein concentration.

This protocol is used to determine the cytotoxic activity of native and PEGylated proteins, such as TNF-α, on a sensitive cell line.[3]

Materials:

  • Sensitive cell line (e.g., L929 fibroblasts for TNF-α)

  • Complete culture medium

  • Native and PEGylated protein samples

  • Actinomycin D

  • Crystal Violet solution (0.05% in 20% ethanol)

  • 100% Methanol

  • 96-well flat-bottom microtiter plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and incubate overnight.

  • Sensitization: Add actinomycin D to all wells to a final concentration that sensitizes the cells to the cytotoxic agent.

  • Treatment: Add serial dilutions of native or PEGylated protein to the wells. Include control wells with medium and actinomycin D only. Incubate for 24 hours.

  • Fixation: Discard the medium and fix the cells with 100% methanol for 10 minutes.

  • Staining: Remove the methanol and stain the cells with Crystal Violet solution for 15 minutes.

  • Washing: Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add a solubilizing agent (e.g., 1% SDS) to each well to dissolve the stain.

  • Measurement: Read the absorbance at 595 nm. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value for both native and PEGylated proteins.

Structural Integrity Assessment

While functional assays are paramount, understanding the structural consequences of PEGylation can provide valuable insights.

G cluster_structure Structural Analysis start PEGylated Protein Sample nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray cd Circular Dichroism (CD) start->cd ftir FTIR Spectroscopy start->ftir interpretation Conformational Changes & Secondary Structure Integrity nmr->interpretation xray->interpretation cd->interpretation ftir->interpretation

Caption: Workflow for the structural analysis of PEGylated proteins.

While detailed protocols for techniques like NMR and X-ray crystallography are beyond the scope of this guide, it is important to note their role. Studies have shown that PEGylation generally does not alter the secondary structure of the protein.[9] However, the PEG chain itself is often disordered and may not be visible in crystal structures.[16][17] Circular dichroism (CD) spectroscopy is a more accessible technique to quickly assess if the secondary structure of the protein has been significantly perturbed by the PEGylation process.

Conclusion and Future Outlook

The decision to PEGylate a therapeutic protein is a strategic one that requires a careful balancing of potential benefits and drawbacks. A thorough and systematic assessment of the impact of PEGylation on protein activity is not just a regulatory requirement but a scientific necessity for the development of safe and effective biotherapeutics. By employing a combination of quantitative analytical techniques, robust functional assays, and structural characterization methods, researchers can gain a comprehensive understanding of their PEGylated molecule. The move towards site-specific PEGylation and the development of novel, cleavable PEG linkers are promising avenues that may help to further mitigate the issue of activity loss, paving the way for the next generation of enhanced protein therapeutics.

References

Navigating the PEGylation Landscape: A Senior Scientist's Guide to Alternatives for m-PEG3-acid chloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules.[1][2] By increasing hydrodynamic size, PEGylation can improve drug solubility, extend circulation half-life, and reduce immunogenicity and proteolytic degradation.[3][4] While m-PEG3-acid chloride offers a direct route for modifying biomolecules, its high reactivity and sensitivity to aqueous environments necessitate a careful evaluation of more controlled and versatile alternatives.[5][6]

This guide provides an in-depth comparison of key alternatives to this compound, moving beyond a simple listing of reagents to explain the causality behind experimental choices. We will explore the chemistry, performance, and practical considerations of amine-reactive, thiol-reactive, and bioorthogonal PEGylation strategies, supported by experimental protocols and comparative data to inform your bioconjugation design.

The Challenge with Acid Chlorides: Why Seek Alternatives?

This compound is a monofunctional PEG reagent that reacts readily with nucleophiles such as primary amines (e.g., on lysine residues), thiols (cysteine), and alcohols (serine, threonine).[5] This high reactivity, however, comes with significant drawbacks in the context of sensitive biologics:

  • Lack of Selectivity: Its broad reactivity can lead to a heterogeneous mixture of products, with PEG chains attached at various, often undesirable, locations.[7]

  • Hydrolytic Instability: Acid chlorides react rapidly with water, meaning bioconjugation reactions must be performed under anhydrous conditions, which can be challenging and may compromise protein integrity.[6]

  • Harsh Byproducts: The reaction generates hydrochloric acid (HCl), which can cause localized pH drops, potentially leading to protein denaturation or aggregation.

These limitations have driven the development of a diverse toolkit of PEGylation reagents that offer greater control, stability, and efficiency under physiologically compatible conditions.

A Comparative Analysis of Leading PEGylation Chemistries

The choice of a PEGylation reagent is fundamentally dictated by the available functional groups on the target biomolecule and the desired properties of the final conjugate. The most common strategies target the primary amines of lysine residues or the sulfhydryl groups of cysteines due to their nucleophilicity and relative abundance.

Table 1: Head-to-Head Comparison of PEGylation Reagents
FeatureThis compoundPEG-NHS EsterPEG-MaleimidePEG-Azide/Alkyne (Click Chemistry)
Target Group(s) Primary Amines, Thiols, AlcoholsPrimary Amines (Lysine, N-terminus)Thiols (Cysteine)Pre-installed Azide or Alkyne
Reaction pH Anhydrous/Aprotic7.0 - 9.0[8]6.5 - 7.5[9]4.0 - 9.0 (Physiological)
Resulting Linkage Amide, Ester, ThioesterStable Amide Bond[10]Stable Thioether Bond[11]Stable Triazole Ring[12]
Linker Stability Highly moisture-sensitive[6]Moisture-sensitive, prone to hydrolysis[10]Stable, but can hydrolyze at high pHHighly stable
Linkage Stability Amide is stable; Ester/Thioester are less stableHighly StableStable, but susceptible to retro-Michael reaction[3]Exceptionally Stable[13]
Key Advantage High reactivityWell-established, good efficiencyHigh selectivity for site-specific conjugationBioorthogonal, supreme selectivity[14]
Key Disadvantage Poor selectivity, harsh conditionsHydrolysis competes with reaction[10]Potential for deconjugation, off-target reaction at high pHRequires pre-modification of biomolecule

Strategic Selection of PEGylation Reagents: A Decision Workflow

Choosing the optimal PEGylation strategy requires careful consideration of the project goals. The following decision tree illustrates a logical workflow for selecting the most appropriate reagent.

G start Start: Define PEGylation Goal site_specific Is site-specific conjugation required? start->site_specific has_cys Does the protein have a unique, accessible Cysteine? site_specific->has_cys Yes lysine_peg Use Amine-Reactive PEG (e.g., NHS Ester) site_specific->lysine_peg No can_engineer Can a Cysteine or unnatural amino acid be engineered? has_cys->can_engineer No maleimide_peg Use Thiol-Reactive PEG (e.g., Maleimide) has_cys->maleimide_peg Yes can_engineer->lysine_peg No can_engineer->maleimide_peg Yes (Cys) click_peg Use Bioorthogonal PEG (Click Chemistry) can_engineer->click_peg Yes (UAA) end_lysine Result: Randomly PEGylated, potentially heterogeneous product lysine_peg->end_lysine end_maleimide Result: Site-specific conjugate maleimide_peg->end_maleimide end_click Result: Highly specific, homogeneous conjugate click_peg->end_click

Caption: Decision workflow for selecting a PEGylation reagent.

Deep Dive into the Alternatives

Amine-Reactive PEGylation: The Workhorse (PEG-NHS Esters)

N-Hydroxysuccinimidyl (NHS) esters are the most common alternative for targeting primary amines on lysine residues and the N-terminus of proteins.[8][15]

Mechanism: The NHS ester reacts with a primary amine via nucleophilic acyl substitution, forming a stable, irreversible amide bond and releasing NHS as a byproduct.[10] This reaction is efficient in aqueous buffers at a pH of 7.0 to 9.0.[8]

Causality Behind Experimental Choices: The optimal pH of 8.0-8.5 is a trade-off.[10] At this pH, a sufficient fraction of the lysine side chains (pKa ~10.5) are deprotonated and thus nucleophilic, while the rate of competing hydrolysis of the NHS ester remains manageable. Below pH 7, the reaction is often too slow. Above pH 9, hydrolysis rapidly outpaces the desired conjugation.

G cluster_0 PEG-NHS Ester Reaction PEG_NHS PEG-O-NHS Intermediate [Tetrahedral Intermediate] PEG_NHS->Intermediate + Protein_NH2 Protein-NH₂ Protein_NH2->Intermediate PEG_Protein PEG-NH-Protein Intermediate->PEG_Protein Stable Amide Bond NHS NHS-OH Intermediate->NHS + Byproduct

Caption: Reaction scheme for NHS ester aminolysis.

Thiol-Reactive PEGylation: The Site-Specific Tool (PEG-Maleimides)

For site-specific PEGylation, targeting cysteine residues is a preferred strategy due to their lower abundance compared to lysines.[16] PEG-maleimides are highly selective for the sulfhydryl group of cysteine.[9]

Mechanism: The reaction proceeds via a Michael addition, where the thiol attacks the double bond of the maleimide ring to form a stable thioether bond.[17] This reaction is most efficient and specific at a near-neutral pH of 6.5-7.5.[9]

Causality Behind Experimental Choices: Maintaining the pH below 8.0 is critical to minimize off-target reactions with amines. Furthermore, the thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols.[3] Performing the reaction at a controlled pH and removing excess maleimide reagent promptly can mitigate these side reactions. For enhanced stability, some protocols include a subsequent step to hydrolyze the succinimide ring.

Bioorthogonal PEGylation: The Precision Instrument (Click Chemistry)

Bioorthogonal chemistry involves reactions that can occur in complex biological systems without interfering with native biochemical processes.[14] The most prominent examples are copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.[13]

Mechanism: This strategy requires the target protein to be pre-functionalized with either an azide or a strained alkyne (like DBCO or BCN).[12][18] The correspondingly functionalized PEG reagent then "clicks" into place with exceptionally high specificity, forming a stable triazole linkage.

Causality Behind Experimental Choices: The choice between CuAAC and SPAAC depends on the application. SPAAC is "copper-free" and is preferred for applications in living cells, where the copper catalyst can be cytotoxic.[14] The absolute specificity of this reaction means that purification is often simplified, as side-product formation is negligible. This approach offers the highest level of control, yielding a single, well-defined, and homogeneous bioconjugate.

Experimental Protocols: From Theory to Practice

The following protocols provide a validated starting point for key bioconjugation workflows. Researchers should optimize reagent concentrations and reaction times for their specific protein.

Protocol 1: Amine Conjugation using m-PEG-NHS Ester

Objective: To conjugate an NHS-activated PEG to primary amines (lysine residues) of a model protein (e.g., Bovine Serum Albumin, BSA).

Materials:

  • Protein solution (e.g., 5 mg/mL BSA)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 8.0

  • m-PEG-NHS Ester (e.g., m-PEG-SCM, 5 kDa)

  • Anhydrous DMSO

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

Procedure:

  • Protein Preparation: Prepare the protein solution in ice-cold Conjugation Buffer.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the m-PEG-NHS Ester in anhydrous DMSO to a concentration of 100 mg/mL. Rationale: The NHS ester is susceptible to hydrolysis and should not be stored in solution.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-NHS. Incubate for 30 minutes.

  • Purification: Remove unreacted PEG and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation and purity using SDS-PAGE (a shift in molecular weight will be observed) and HPLC.

Protocol 2: Thiol Conjugation using m-PEG-Maleimide

Objective: To site-specifically conjugate a maleimide-activated PEG to a unique cysteine residue on a protein.

Materials:

  • Thiol-containing protein solution (e.g., a cysteine-engineered antibody fragment)

  • Conjugation Buffer: PBS containing 5 mM EDTA, pH 7.0, degassed. Rationale: EDTA chelates trace metals that can catalyze disulfide bond formation. Degassing removes oxygen to keep the cysteine in its reduced, reactive state.

  • m-PEG-Maleimide (e.g., 10 kDa)

  • Anhydrous DMSO

  • Quenching Reagent: 100 mM L-cysteine or β-mercaptoethanol

  • Purification System: SEC or Tangential Flow Filtration (TFF)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Conjugation Buffer. If disulfide bonds need to be reduced, treat with a mild reducing agent like TCEP and subsequently remove it using a desalting column.

  • PEG-Maleimide Solution Preparation: Prepare a 10-20 mM stock solution of m-PEG-Maleimide in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching: Add the Quenching Reagent to cap any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the conjugate from excess PEG reagent and quenching agent using SEC or TFF.

  • Characterization: Analyze the conjugate by SDS-PAGE, Native Mass Spectrometry, and HPLC to determine the degree of PEGylation and purity.

General Bioconjugation Workflow

The process for creating a PEGylated biomolecule follows a consistent set of steps, regardless of the specific chemistry employed.

G A 1. Biomolecule Preparation (Buffer exchange, concentration adjustment, reduction if needed) B 2. PEG Reagent Preparation (Dissolve in anhydrous solvent immediately before use) A->B C 3. Conjugation Reaction (Mix reagents, control pH, temp, time) B->C D 4. Quenching (Add quenching agent to stop reaction) C->D E 5. Purification (Remove excess reagents via SEC, TFF, or dialysis) D->E F 6. Analysis & Characterization (SDS-PAGE, HPLC, MS, activity assays) E->F

Caption: A generalized workflow for a typical bioconjugation experiment.

Conclusion

While this compound provides a highly reactive tool for PEGylation, its practical application is limited by its lack of specificity and harsh reaction requirements. Modern bioconjugation has evolved to favor more sophisticated and controllable methods. PEG-NHS esters offer a robust and accessible method for amine modification, while PEG-maleimides provide high selectivity for site-specific cysteine conjugation. For the ultimate in precision and homogeneity, bioorthogonal click chemistry stands as the gold standard.

The selection of the right PEGylation alternative is a critical decision that impacts not only conjugation efficiency but also the stability, homogeneity, and ultimate biological performance of the therapeutic candidate.[19] By understanding the chemical principles and practical considerations outlined in this guide, researchers can make informed choices to advance their drug development programs with greater precision and success.

References

A Senior Application Scientist's Guide to the Characterization of Nanoparticles Modified with m-PEG3-acid Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of nanomedicine, the precise surface modification of nanoparticles is paramount. The conjugation of polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique to enhance the systemic circulation time and reduce the immunogenicity of nanoparticles.[1][2] This guide provides an in-depth, comparative analysis of the essential characterization techniques for nanoparticles modified with m-PEG3-acid chloride, a short-chain, amine-reactive PEGylating agent. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to ensure the generation of robust and reproducible data.

The "Why" of Characterization: Validating the "Stealth" Effect

Modification with this compound is intended to create a hydrophilic shield around the nanoparticle, thereby minimizing opsonization (the binding of plasma proteins) and subsequent uptake by the mononuclear phagocyte system (MPS).[1][2] However, simply performing the conjugation reaction is insufficient. Rigorous characterization is a self-validating system that confirms successful PEGylation and predicts the in vivo performance of your nanomedicine. This guide will walk you through the critical analytical techniques to achieve this.

Assessing Physical Properties: Size, Polydispersity, and Surface Charge

The initial and most fundamental characterization steps involve measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential. These parameters provide the first clues as to whether the surface modification has been successful and if the nanoparticle formulation is stable.

Dynamic Light Scattering (DLS) for Size and Polydispersity

Expertise & Experience: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. Larger particles move more slowly, resulting in slower fluctuations. An increase in the hydrodynamic diameter after PEGylation is a strong indicator of successful surface modification, as the PEG chains extend into the surrounding medium.[3] The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in the sample. A PDI value below 0.3 is generally considered acceptable for parenteral administration, indicating a monodisperse and stable formulation.[4]

Comparative Analysis:

ParameterBare NanoparticlesThis compound Modified NanoparticlesRationale for Change
Hydrodynamic Diameter (nm) e.g., 150 ± 5e.g., 175 ± 7The addition of the PEG layer increases the overall size of the nanoparticle.[5]
Polydispersity Index (PDI) e.g., 0.250 ± 0.03e.g., 0.180 ± 0.02PEGylation can improve colloidal stability and prevent aggregation, leading to a more uniform size distribution.[4]

Experimental Protocol: DLS Measurement

  • Sample Preparation: Dilute the nanoparticle suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration appropriate for the DLS instrument (typically 0.1-1 mg/mL). Ensure the buffer is filtered to remove any particulate contaminants.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the z-average diameter and the PDI.

Zeta Potential for Surface Charge Analysis

Expertise & Experience: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key predictor of colloidal stability. The modification with this compound, which involves the reaction of the acid chloride with primary amines on the nanoparticle surface, should lead to a change in the surface charge. A significant shift in the zeta potential towards neutrality is expected as the charged surface groups are shielded by the neutral PEG chains.[3] A zeta potential with a magnitude greater than ±20 mV generally indicates good colloidal stability.[4][6]

Comparative Analysis:

ParameterBare Nanoparticles (Amine-Functionalized)This compound Modified NanoparticlesRationale for Change
Zeta Potential (mV) e.g., +30 ± 3e.g., +5 ± 2The PEG layer masks the surface charge, leading to a value closer to neutral.[7]

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument.

  • Instrument Setup: Use a dedicated folded capillary cell for zeta potential measurements.

  • Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

G cluster_0 Nanoparticle Formulation cluster_1 Primary Characterization cluster_2 In-depth Analysis BareNP Bare Nanoparticles PEG_Reagent This compound BareNP->PEG_Reagent Conjugation Reaction PEG_NP PEGylated Nanoparticles PEG_Reagent->PEG_NP DLS DLS (Size & PDI) PEG_NP->DLS Zeta Zeta Potential (Surface Charge) PEG_NP->Zeta NMR NMR (PEGylation Efficiency) PEG_NP->NMR Drug_Release Drug Release Kinetics PEG_NP->Drug_Release TEM TEM (Morphology) DLS->TEM Stability Colloidal Stability Zeta->Stability

Caption: Workflow for the characterization of this compound modified nanoparticles.

Visual Confirmation and Morphological Analysis: Transmission Electron Microscopy (TEM)

Expertise & Experience: While DLS provides information on the hydrodynamic diameter, TEM offers direct visualization of the nanoparticles, revealing their size, shape, and morphology. For PEGylated nanoparticles, a "halo" or a less dense layer around the core nanoparticle can sometimes be observed, providing qualitative evidence of the PEG coating.[8] This is particularly useful for confirming that the core nanoparticle structure has not been compromised during the PEGylation process.

Experimental Protocol: TEM Imaging

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Staining (Optional): For better contrast of the PEG layer, a negative staining agent like phosphotungstic acid can be used.[8]

  • Drying: Allow the grid to air dry completely.

  • Imaging: Observe the sample under a transmission electron microscope at various magnifications.

  • Image Analysis: Use image analysis software to measure the diameters of a statistically significant number of nanoparticles to determine the size distribution.

Quantifying Success: Determining PEGylation Efficiency with Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: This is arguably the most critical step to validate the extent of PEGylation. Proton NMR (¹H NMR) spectroscopy is a powerful, non-destructive technique that can provide quantitative information about the degree of surface modification.[9][10] By comparing the integrals of characteristic proton signals from the nanoparticle core and the PEG chains, one can calculate the PEGylation efficiency.

Expertise & Experience: For nanoparticles modified with this compound, you would look for the characteristic signals of the methoxy group (-OCH₃) and the ethylene glycol repeating units (-OCH₂CH₂O-) of the PEG chain.[10] The ratio of the integral of these PEG signals to a specific, well-resolved signal from the nanoparticle core material allows for the quantification of the number of PEG chains per nanoparticle.

Experimental Protocol: ¹H NMR for PEGylation Quantification

  • Sample Preparation: Lyophilize the purified PEGylated nanoparticles to remove the solvent.

  • Dissolution: Dissolve a known amount of the dried sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks of the PEG chain (e.g., -OCH₃ at ~3.3 ppm, -OCH₂CH₂O- at ~3.6 ppm).

    • Identify a unique, quantifiable peak from the nanoparticle core.

    • Integrate the respective peaks and use the integral ratio to calculate the degree of PEGylation.[11]

Predicting In Vivo Behavior: Stability, Drug Release, and Biocompatibility

Successful characterization goes beyond physical and chemical properties. It is crucial to assess how the modified nanoparticles will behave in a biological environment.

Colloidal Stability Studies

Expertise & Experience: The primary goal of PEGylation is to enhance stability. This can be assessed by challenging the nanoparticle formulation under physiological conditions. Incubating the nanoparticles in high salt concentrations or in the presence of serum proteins and monitoring their size and PDI over time by DLS is a common and effective method.[12] A stable formulation will show minimal changes in these parameters.

Experimental Protocol: Colloidal Stability Assay

  • Incubation: Mix the PEGylated nanoparticle suspension with a solution of high salt concentration (e.g., 1 M NaCl) or fetal bovine serum (FBS, e.g., 50% v/v).

  • Time-course Measurement: At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the mixture and measure the hydrodynamic diameter and PDI using DLS.

  • Analysis: Plot the size and PDI as a function of time. Stable nanoparticles will exhibit no significant aggregation.

In Vitro Drug Release Kinetics

Expertise & Experience: If the nanoparticles are designed as drug delivery vehicles, it is essential to understand how PEGylation affects the drug release profile. The PEG layer can act as an additional barrier, potentially leading to a more sustained release of the encapsulated therapeutic agent.[13][14] Comparing the release kinetics of the PEGylated nanoparticles to their non-PEGylated counterparts provides valuable insights into the formulation's performance.

Experimental Protocol: In Vitro Drug Release Study

  • Setup: Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cutoff.

  • Release Medium: Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

G cluster_0 In Vitro Performance BareNP Bare Nanoparticle Stability Enhanced Colloidal Stability BareNP->Stability Lower Sustained_Release Sustained Drug Release Profile BareNP->Sustained_Release Faster Release Reduced_Uptake Reduced Non-specific Cellular Uptake BareNP->Reduced_Uptake Higher Uptake PEG_NP PEGylated Nanoparticle PEG_NP->Stability Higher PEG_NP->Sustained_Release Slower Release PEG_NP->Reduced_Uptake Lower Uptake

Caption: Comparative performance of bare vs. PEGylated nanoparticles.

Biocompatibility and Cytotoxicity Assays

Authoritative Grounding: Ultimately, the safety of the modified nanoparticles is a critical consideration. In vitro cytotoxicity assays, such as the MTT or PrestoBlue assay, are essential to evaluate the effect of the nanoparticles on cell viability.[15][16] It is expected that PEGylation will improve the biocompatibility of the nanoparticles.[17][18]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a relevant cell line in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the bare and PEGylated nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion: A Multi-faceted Approach to Confident Characterization

The characterization of nanoparticles modified with this compound is not a single experiment but a suite of orthogonal techniques. Each method provides a unique piece of the puzzle, and together they build a comprehensive picture of the nanoparticle's physical, chemical, and biological properties. By diligently applying the principles and protocols outlined in this guide, researchers can confidently validate the success of their PEGylation strategy and make informed decisions in the development of next-generation nanomedicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is a cornerstone of responsible scientific practice. For researchers and drug development professionals, the safe disposal of reactive chemical linkers like m-PEG3-acid chloride is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedurally-focused protocol for the proper disposal of this compound, moving beyond simple steps to explain the fundamental chemistry that underpins these essential safety measures. Our commitment is to empower you with the knowledge to handle and dispose of this reagent with confidence and precision.

The Dual Nature of this compound: A Disposal Perspective

This compound is a bifunctional molecule, and its proper disposal hinges on understanding its two key components:

  • The Acid Chloride Group (-COCl): This functional group is highly reactive and defines the primary hazards of the compound. Acid chlorides react exothermically and rapidly with water and other nucleophiles (such as alcohols and amines) in a process called hydrolysis.[1][2] This reaction generates hydrochloric acid (HCl) and the corresponding carboxylic acid, which can cause a rapid increase in temperature and pressure if not controlled.[2]

  • The Polyethylene Glycol (PEG) Backbone: The m-PEG3 portion of the molecule is a short polyethylene glycol chain. PEGs are generally characterized by their high water solubility, low toxicity, and ready biodegradability.[3][4] While the PEG component itself is not considered hazardous waste, the overall disposal procedure must be dictated by the reactive acid chloride group.[5]

Therefore, the core principle of this compound disposal is the controlled neutralization of the highly reactive acid chloride group to render the entire molecule safe for final disposal.

Immediate Safety and Handling: Your First Line of Defense

Before any disposal procedure is initiated, a thorough risk assessment is mandatory. Although one supplier's Safety Data Sheet (SDS) for this compound states it is "Not classified as a hazard," it is crucial to handle it with the caution afforded to all acyl chlorides due to their inherent reactivity.[6] All handling and disposal operations must be conducted within a certified chemical fume hood.[7]

Table 1: Essential Personal Protective Equipment (PPE) and Engineering Controls

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo contain and exhaust corrosive vapors (e.g., HCl) that may be released during handling and neutralization.[8]
Eye/Face Safety Goggles & Face ShieldProvides maximum protection against splashes of the chemical or the neutralizing solution.[9][10]
Hand Chemical-Resistant Gloves (e.g., Butyl Rubber, Nitrile)To protect hands from contact with the corrosive and moisture-sensitive reagent.[10]
Body Lab Coat or Chemical-Resistant ApronTo protect skin and clothing from spills and splashes.[9]

An emergency eyewash station and safety shower must be readily accessible.[11]

Step-by-Step Protocol for Controlled Neutralization

The recommended method for disposing of this compound is a slow, controlled hydrolysis reaction using a weak base, such as sodium bicarbonate. This converts the reactive acid chloride into the far less hazardous sodium 3-[2-(2-methoxyethoxy)ethoxy]propanoate, sodium chloride, and carbon dioxide.

Materials Required:
  • This compound waste

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large glass beaker or Erlenmeyer flask (volume at least 5x the final solution volume)

  • Magnetic stir plate and stir bar

  • Ice bath

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Experimental Procedure:
  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of this compound to be neutralized, prepare at least 50 mL of bicarbonate solution. Place the beaker containing the solution in an ice bath and begin stirring.

  • Slow Addition of this compound: Using a pipette, add the this compound waste to the cold, vigorously stirring bicarbonate solution dropwise . The rate of addition must be slow enough to control the effervescence (release of CO₂ gas) and prevent excessive foaming or splashing.[11]

  • Monitor the Reaction: The reaction is exothermic. Monitor the temperature of the solution, ensuring it does not rise significantly. The slow addition and ice bath are critical for managing heat generation.[12]

  • Ensure Complete Reaction: After all the this compound has been added, continue stirring the solution in the ice bath for at least one hour to ensure the neutralization reaction is complete.[11]

  • Final pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. The final pH should be in a neutral range, typically between 6.0 and 8.0.[13] If the solution is still acidic, add more sodium bicarbonate solution until the target pH is achieved. If it is too basic, it can be neutralized with a dilute acid like HCl.

  • Final Waste Disposal: Once neutralized, the aqueous solution can typically be poured down the drain with a copious amount of running water (at least a 20-fold excess of water), provided this is in accordance with local and institutional regulations.[14][15] Always consult your institution's Environmental Health and Safety (EHS) department for final guidance.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Safety cluster_neutralization Neutralization Protocol cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PrepSolution Prepare 5-10% Sodium Bicarbonate Solution IceBath Cool Solution in Ice Bath with Stirring AddWaste Slowly Add this compound Waste Dropwise IceBath->AddWaste Monitor Monitor Temperature and Foaming Stir Stir for 1 Hour After Addition is Complete Warm Allow to Warm to Room Temperature CheckpH Check pH of Solution Warm->CheckpH pH_Decision Is pH between 6.0 and 8.0? CheckpH->pH_Decision AdjustpH Adjust pH with Bicarbonate or Dilute Acid pH_Decision->AdjustpH No DisposeSolution Dispose of Neutralized Solution per Local Regulations pH_Decision->DisposeSolution Yes AdjustpH->CheckpH caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Quantitative Protocol Summary

For quick reference, the key quantitative parameters for the disposal protocol are summarized below.

Table 2: Key Quantitative Parameters for Neutralization

ParameterRecommended ValueRationale
Neutralizing Agent 5-10% Sodium Bicarbonate (aq.)A weak base that reacts controllably to neutralize the acid chloride and generated HCl.[7][14]
Agent-to-Waste Ratio ≥ 50 mL solution per 1 g wasteEnsures a sufficient excess of base is present to complete the neutralization.
Addition Rate Slow, dropwiseTo prevent a runaway exothermic reaction and excessive foaming from CO₂ evolution.[7]
Reaction Temperature Maintain below 20°C with an ice bathControls the exothermic nature of the hydrolysis reaction.[11]
Final pH Target 6.0 - 8.0Ensures the waste stream is neutral and non-corrosive before final disposal.[13]

Spill Management and Container Disposal

Spill Response

In the event of a small spill inside a chemical fume hood:

  • Do NOT use water. This will cause a violent reaction.

  • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[6]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Wipe the spill area with a cloth dampened with a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.[11]

Empty Container Disposal

The empty this compound container must be decontaminated before disposal:

  • In a chemical fume hood, carefully rinse the empty container three times with a suitable organic solvent (e.g., acetone). Collect the rinsate as hazardous waste.

  • Next, carefully rinse the container three times with a 5% sodium bicarbonate solution. Collect this rinsate as hazardous waste.

  • After thorough rinsing and decontamination, the container may be disposed of as non-hazardous solid waste, depending on local regulations. Puncture or otherwise deface the container to prevent reuse.[16]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, reinforcing a culture of safety and scientific integrity.

References

A Senior Application Scientist's Guide to Handling m-PEG3-acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and effective handling of m-PEG3-acid chloride (CAS: 848442-01-3). As a key reagent in bioconjugation, PEGylation, and polymer chemistry, its unique properties demand a robust and informed approach to laboratory operations.[1][2] This document moves beyond mere procedural lists to provide a deep, field-tested understanding of why certain precautions and techniques are critical. Our goal is to empower you with the expertise to manage this reagent with confidence, ensuring both experimental success and, most importantly, your safety.

The primary operational consideration for this compound is its high reactivity, a characteristic inherent to its acid chloride functional group.[1] This group reacts readily with any available nucleophile, most notably water from the atmosphere. This reactivity is not just a procedural nuisance; it is the central safety and handling challenge that must be rigorously managed.

Hazard Assessment: Beyond the Label

A review of the Safety Data Sheet (SDS) for this compound may initially seem perplexing, as some suppliers classify it as "Not classified as a hazard" under GHS guidelines.[3] This classification can be misleading if taken at face value. It is crucial to understand that GHS classification often focuses on specific toxicological or physical hazards (e.g., flammability, acute toxicity). For this compound, the principal hazard is not its inherent toxicity but its extreme reactivity with moisture .

Upon contact with water, even atmospheric humidity, this compound rapidly hydrolyzes. This reaction produces the corresponding carboxylic acid and, critically, corrosive hydrogen chloride (HCl) gas.

Reaction: CH₃O-(CH₂CH₂O)₃-COCl + H₂O → CH₃O-(CH₂CH₂O)₃-COOH + HCl (gas)

The generation of HCl gas within a laboratory environment presents a significant inhalation hazard and can cause corrosion to equipment. Therefore, all handling procedures are designed around the core principle of preventing moisture contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the need to prevent contact with the chemical and to mitigate the effects of accidental hydrolysis (HCl gas). The following table outlines the required PPE for different operational phases.

Operational Phase Eyes & Face Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety GlassesChemical-Resistant Gloves (Nitrile, Neoprene)Lab CoatNot typically required
Weighing & Aliquoting Chemical Splash Goggles & Face Shield[4][5]Chemical-Resistant Gloves (Nitrile, Neoprene)Chemical-Resistant Lab CoatNot required if performed in a certified fume hood
Reaction Quenching Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile, Neoprene)Chemical-Resistant Lab CoatNot required if performed in a certified fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber)Chemical-Resistant Apron or SuitAir-Purifying Respirator with acid gas cartridges may be necessary for large spills[4]

Causality of PPE Choices:

  • Face Shield over Goggles: During active handling (weighing, quenching), a face shield is mandatory in addition to goggles. The rapid, exothermic nature of an accidental quench with a large amount of water could cause splashing. The face shield protects the entire face from corrosive splashes.[4]

  • Chemical-Resistant Gloves: Standard nitrile gloves provide adequate protection for incidental contact. They must be inspected before use and changed immediately upon contamination.

  • Lab Coat: A flame-resistant lab coat is standard. For quenching large quantities, a chemical-resistant apron provides an additional layer of protection.

Engineering Controls: Creating a Safe Workspace

Personal protective equipment is the last line of defense. The primary method for ensuring safety is through robust engineering controls.

  • Chemical Fume Hood: Mandatory. All handling of this compound must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The hood's constant airflow will safely vent any HCl gas produced from inadvertent contact with atmospheric moisture.

  • Inert Atmosphere (Glove Box or Schlenk Line): Highly Recommended. For operations requiring the highest precision and to guarantee the integrity of the reagent, working under an inert atmosphere (nitrogen or argon) is the gold standard.[6] This completely eliminates atmospheric moisture, preventing reagent degradation and ensuring reproducible results.[7][8]

Step-by-Step Handling Protocol: From Vial to Reaction

This protocol outlines the standard procedure for weighing and dissolving this compound for use in a subsequent reaction. The entire process must be conducted within a chemical fume hood.

Preparation:

  • Gather Materials: Collect all necessary glassware (vial, flask, syringe, needles), ensuring they are rigorously dried beforehand (e.g., oven-dried at >120°C for several hours and cooled in a desiccator).

  • Prepare Anhydrous Solvent: Use a freshly opened bottle of anhydrous solvent or solvent dispensed from a solvent purification system.

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold reagent.

Workflow:

G cluster_0 Preparation (Inside Desiccator) cluster_1 Execution (Inside Fume Hood) A Equilibrate Reagent Vial to Room Temperature B Quickly Weigh Reagent into Dry Vial A->B C Seal Vial with Septum Cap B->C D Introduce Inert Gas Atmosphere (N2/Ar) C->D E Add Anhydrous Solvent via Syringe D->E F Mix until Dissolved E->F G Transfer Solution to Reaction Flask F->G

Caption: Workflow for handling and dissolving this compound.

Detailed Steps:

  • Weighing: Briefly remove the cap and quickly weigh the desired amount of the liquid reagent into a clean, dry vial. Minimize the time the container is open to the atmosphere.

  • Sealing: Immediately seal the vial with a cap containing a pierceable septum.

  • Inerting: Using a needle connected to an inert gas line and a second venting needle, purge the headspace of the vial with nitrogen or argon for several minutes.

  • Dissolving: Using a clean, dry syringe, draw the required volume of anhydrous solvent. Pierce the septum and slowly add the solvent to the reagent vial.

  • Mixing: Gently swirl the vial until the reagent is fully dissolved.

  • Transfer: The resulting solution can now be transferred via syringe to your reaction vessel, which should also be under an inert atmosphere.[6]

Storage and Disposal Plan

Proper storage is critical to maintaining the reagent's efficacy, while a well-defined disposal plan is essential for safety.

Storage
  • Temperature: Store at –20°C as recommended by suppliers.[1][9]

  • Container: Keep in the original, tightly sealed container. After first use, flush the headspace with an inert gas (argon or nitrogen) before resealing. Wrapping the cap threads with Parafilm can provide an additional barrier against moisture ingress.

  • Location: Store in a designated, clearly labeled area for reactive and moisture-sensitive chemicals. Do not store with or near aqueous solutions or protic solvents.

Waste Disposal: The Quenching Protocol

Never dispose of pure this compound as waste. It must first be "quenched"—a controlled reaction to convert it into a less reactive substance. The recommended method is neutralization with a basic solution.[10]

Causality of Quenching: Direct quenching with water can be vigorous and highly exothermic.[11] Using a dilute basic solution like sodium bicarbonate neutralizes the reactive acid chloride and the HCl byproduct in a single, controlled process, minimizing heat and gas evolution.[10][12]

Step-by-Step Quenching Procedure:

  • Prepare Quenching Solution: In a flask or beaker large enough to hold at least 10 times the volume of the waste, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cool the Solution: Place the quenching solution in an ice bath within a chemical fume hood.

  • Prepare Waste: Dilute the residual this compound with an inert, water-miscible solvent (e.g., THF, acetone) to reduce its concentration.

  • Slow Addition: While vigorously stirring the cold NaHCO₃ solution, add the diluted acid chloride waste dropwise using a pipette or addition funnel.[10]

  • Monitor: Control the addition rate to manage the effervescence (CO₂ release) and prevent foaming over. Ensure the temperature of the quenching solution does not rise significantly.[11]

  • Complete Neutralization: After all the waste has been added, continue stirring the mixture in the ice bath for 30 minutes, then remove the ice bath and stir for another 1-2 hours at room temperature.

  • Verify pH: Check the pH of the solution with litmus paper or a pH meter to ensure it is neutral or slightly basic (pH 7-9).

  • Final Disposal: The neutralized aqueous solution can now be transferred to a properly labeled hazardous waste container for disposal according to your institution's environmental health and safety (EHS) guidelines.[10]

G cluster_0 Setup (Inside Fume Hood) cluster_1 Quenching Process cluster_2 Final Disposal A Prepare & Cool 5-10% NaHCO3 Solution in Ice Bath B Dilute this compound Waste with THF/Acetone C Add Diluted Waste DROPWISE to Bicarbonate Solution with Vigorous Stirring B->C D Control Addition Rate to Manage Gas Evolution C->D E Stir for 1-2 Hours after Addition is Complete D->E F Verify pH is Neutral/Basic (pH 7-9) E->F G Transfer to Labeled Aqueous Hazardous Waste Container F->G

Caption: Safe quenching and disposal workflow for this compound waste.

By adhering to these principles of moisture exclusion, appropriate PPE, and controlled neutralization, you can confidently and safely incorporate this compound into your research, unlocking its full potential while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-PEG3-acid chloride
Reactant of Route 2
Reactant of Route 2
m-PEG3-acid chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.